Iron(III) phosphonate hydrate
Description
Properties
Molecular Formula |
Fe2H2O10P3+3 |
|---|---|
Molecular Weight |
366.62 g/mol |
IUPAC Name |
dioxido(oxo)phosphanium;iron(3+);hydrate |
InChI |
InChI=1S/2Fe.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
InChI Key |
JYZWPAWQHABGBK-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Crystal Structure Analysis of Iron(III) Phosphonate Hydrate Complexes
Executive Summary
This guide provides a rigorous technical framework for the synthesis, structural elucidation, and functional validation of iron(III) phosphonate hydrate complexes. These materials occupy a critical intersection between inorganic coordination chemistry and pharmaceutical science, offering tunable magnetic properties for MRI contrast agents and porous architectures for drug delivery.
This document moves beyond standard textbook definitions to address the practical challenges of hydration disorder , twinning , and magnetic spin crossover that frequently confound researchers. It establishes a self-validating workflow designed to ensure data integrity suitable for regulatory scrutiny and high-impact publication.
Theoretical Framework: The Fe(III)-Phosphonate Interface[1]
The structural diversity of iron(III) phosphonates stems from the versatile coordination modes of the phosphonate moiety (
Coordination Geometry
Iron(III) typically adopts a distorted octahedral geometry (
-
Chelation vs. Bridging: The oxygen triad of the phosphonate group facilitates the formation of
bridges, which are the primary pathways for superexchange magnetic interactions (usually antiferromagnetic). -
Hydration States: Water plays a dual role:
-
Coordinated Water: Occupies the apical sites of the Fe octahedron, directly influencing the crystal field splitting (
) and relaxivity ( ) in MRI applications. -
Lattice Water: Resides in the voids/channels, stabilizing the crystal lattice via hydrogen bonding networks. Its loss often triggers reversible structural phase transitions.[1]
-
Synthesis Strategies: A Self-Validating Protocol
Achieving phase-pure single crystals requires precise control over supersaturation and pH. The following protocol utilizes a solvothermal approach optimized for generating molecular clusters (0D) or layered frameworks (2D).
Experimental Protocol: Solvothermal Synthesis of Fe(III) Phosphonate Clusters
Objective: Synthesis of a generic
Reagents:
-
Iron(III) Perchlorate Hexahydrate (
) [Precursor] -
tert-Butylphosphonic acid (
) [Ligand][1][2] -
Pyridine or Triethylamine (
) [Base/Structure Directing Agent] -
Acetonitrile/Methanol (1:1 v/v) [Solvent][1]
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 1.0 mmol of Fe(III) salt in 10 mL of solvent mixture. Sonicate for 5 mins to ensure homogeneity.
-
Ligand Addition: Add 1.0 mmol of phosphonic acid. The solution pH will drop.
-
pH Modulation (Critical): Dropwise addition of base (
) until pH reaches ~3.5–4.0.-
Causality: Iron phosphonates precipitate rapidly at neutral pH.[1] Slightly acidic conditions slow nucleation, favoring large crystal growth over amorphous powder.
-
-
Thermal Treatment: Seal in a Teflon-lined stainless steel autoclave. Heat to 100°C for 72 hours.
-
Cooling Ramp: Cool at 2°C/hour to room temperature. Slow cooling prevents thermal shock and cracking of crystals.
-
-
Isolation: Filter the resulting colorless or pale yellow block crystals. Wash with cold methanol.[1]
Synthesis Logic Flow
Figure 1: Logic flow for the solvothermal synthesis of iron phosphonate crystals, emphasizing pH control as the nucleation switch.[1]
Crystallographic Characterization Workflow
Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard. However, iron phosphonate hydrates present specific challenges: disorder of lattice water and weak diffraction at high angles .
Data Collection Strategy
-
Temperature: Always collect at 100 K (or lower).
-
Reasoning: Freezing reduces the thermal motion of lattice water molecules, sharpening the electron density map and allowing for precise localization of hydrogen atoms.
-
-
Source: Molybdenum (
) radiation is preferred over Copper ( ) for iron complexes to minimize X-ray absorption and fluorescence, which can obscure weak reflections.
Solving the Structure (The "SQUEEZE" Dilemma)
In hydrated complexes, solvent molecules often appear as diffuse electron density clouds.
-
Initial Solution: Use Dual Space methods (SHELXT) to locate Fe and P atoms.
-
Refinement: Locate O and C atoms.
-
Handling Water:
-
Scenario A (Ordered): If water peaks are distinct, refine anisotropically with Hydrogen atoms constrained (AFIX 3).
-
Scenario B (Disordered): If density is diffuse, use the SQUEEZE routine in PLATON to mathematically remove the solvent contribution, but you must quantify the electron count and correlate it with TGA data to report the correct formula.
-
Structural Validation Hierarchy
Figure 2: Crystallographic workflow ensuring structural models are chemically consistent with bulk analytical data.
Complementary Structural Analysis
A crystal structure model is only a hypothesis until validated by bulk techniques.[1]
Thermogravimetric Analysis (TGA)
TGA differentiates between surface moisture, lattice water, and coordinated water.
-
Lattice Water: Loss typically occurs between 50°C – 120°C.[1]
-
Coordinated Water: Loss occurs between 150°C – 220°C.[1]
-
Decomposition: Phosphonate ligand breakdown usually begins >300°C.[1]
Mössbauer Spectroscopy
Essential for confirming the oxidation state and spin state of Iron.
-
Isomer Shift (
): High-spin typically shows mm/s.[1] -
Quadrupole Splitting (
): Indicates distortion from perfect octahedral symmetry. A doublet suggests a single Fe site; multiple doublets indicate distinct crystallographic environments.
Data Summary Table[2]
| Technique | Parameter | Typical Value for Fe(III) Phosphonate | Structural Insight |
| SC-XRD | Bond Length (Fe-O) | 1.95 – 2.05 Å | Confirm high-spin octahedral geometry. |
| Mössbauer | Isomer Shift ( | 0.40 mm/s | Confirms +3 oxidation state (High Spin).[1] |
| TGA | Mass Loss (Step 1) | 5 – 15% | Quantifies lattice vs. coordinated water.[1] |
| Magnetism | ~5.9 B.M.[1] | Indicates uncoupled |
Structural Archetypes and Classification
Iron phosphonates self-assemble into hierarchies determined by the steric bulk of the R-group and the Fe:P ratio.
-
0D Molecular Clusters (Cages):
-
1D Chains:
-
Feature: Corner-sharing octahedra/tetrahedra. Often exhibit magnetic anisotropy.[1]
-
-
2D Layered Materials:
-
Feature: Inorganic Fe-P-O layers separated by organic R-groups. Interlayer spacing is tunable for intercalation (drug delivery).[1]
-
-
3D Frameworks (MOFs):
Applications in Pharma & Drug Development
MRI Contrast Agents
Iron(III) complexes are emerging as safer alternatives to Gadolinium (Gd) agents.[1]
-
Mechanism: The paramagnetic
center enhances the relaxation rate ( ) of surrounding water protons. -
Key Complex: Fe(NOTP) (Iron(III) 1,4,7-triazacyclononane-1,4,7-tris(methylenephosphonate)).
-
Stability:[1] The phosphonate arms provide high thermodynamic stability (
), preventing the release of toxic free iron in vivo. -
Hydration: The presence of second-sphere water exchange (rather than direct inner-sphere) is often the dominant relaxation mechanism in these phosphonates.
-
Drug Delivery Vehicles
Layered iron phosphonates can act as host matrices.[1] The "breathing" effect of the hydrated layers allows for the intercalation of bioactive molecules. The biocompatibility of iron and the eventual hydrolysis of phosphonates into harmless byproducts make them attractive biodegradable carriers.
References
-
Synthesis and Characterization of Iron(III) Phosphonate Cage Complexes. ResearchGate.
-
Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. National Institutes of Health (PMC).
-
Molecular Iron(III) Phosphonates: Synthesis, Structure, Magnetism, and Mössbauer Studies. Inorganic Chemistry (ACS).
-
Development and Clinical Application of Phosphorus-Containing Drugs. National Institutes of Health (PMC).
-
Mössbauer-Effect Spectra of Iron Phosphonate Compounds. Taylor & Francis Online.
Sources
- 1. Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular iron(III) phosphonates: synthesis, structure, magnetism, and Mössbauer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Thermodynamic Stability and Phase Transitions of Hydrated Iron(III) Phosphonate Architectures
Executive Summary
Iron(III) phosphonates represent a class of metal-organic materials distinguished by their structural diversity—ranging from dense layered solids to porous Metal-Organic Frameworks (MOFs) like the MIL-91 series. Their utility in drug delivery and catalysis is governed by a critical, often overlooked variable: thermodynamic stability in hydrated states.
Unlike carboxylate-based MOFs, iron phosphonates exhibit exceptional hydrolytic stability due to the strong
Structural Architectures & The Role of Water
To understand the thermodynamics, we must first define the structural hierarchy. Iron(III) phosphonates generally crystallize in one of two regimes, dictated by the synthesis conditions and the steric bulk of the phosphonic acid ligand (
The Coordination Environment
The fundamental building unit typically involves
-
Lattice Water (
): Resides in the pores or interlayer spaces. It is held by hydrogen bonding ( ). Removal is usually reversible and causes minimal structural change. -
Coordinated Water (
): Directly bound to the center to satisfy the octahedral coordination geometry. Removal requires higher energy ( ) and often triggers a phase transition or structural collapse (formation of coordinatively unsaturated sites, CUS).
Structural Hierarchy Diagram
The following diagram illustrates the progression from precursors to the final hydrated and dehydrated phases.
Figure 1: Structural evolution of Iron(III) Phosphonates from synthesis to thermal activation. Note the bifurcation at the dehydration step, which is the critical thermodynamic checkpoint.
Thermodynamic Fundamentals
The stability of a hydrated iron phosphonate,
The Chelate Effect and Bond Strength
Phosphonates form stronger bonds with
-
Fe-O(P) Bond Energy: High (contributes to thermal stability up to ~400°C).
-
Fe-OH2 Bond Energy: Moderate. The thermodynamic competition is between the energy required to break the
bond and the lattice energy gain from structure relaxation.
Energetics of Dehydration
The dehydration process can be described as:
If
Experimental Protocols for Stability Profiling
To rigorously determine the thermodynamic stability, one cannot rely solely on TGA. A combination of calorimetry and diffraction is required.
Protocol A: Synthesis of Model Layered Iron Phosphonate
Use this protocol to generate a baseline material for stability testing.
-
Reagents: Iron(III) chloride hexahydrate (
), Phenylphosphonic acid ( ), Deionized water. -
Stoichiometry: Mix Fe:Ligand in a 1:1 molar ratio.
-
Procedure:
-
Dissolve 5 mmol of ligand in 20 mL water.
-
Add 5 mmol of Fe salt dissolved in 10 mL water.
-
Adjust pH to ~2.0 using dilute NaOH (critical for controlling crystallization rate).
-
Transfer to a Teflon-lined autoclave.
-
Reaction: Heat at 150°C for 48 hours.
-
-
Workup: Filter the precipitate, wash with water/ethanol, and dry at 60°C.
-
Validation: PXRD should show sharp low-angle peaks (interlayer spacing
).
Protocol B: Solution Calorimetry (The Gold Standard)
Objective: Determine the Enthalpy of Formation (
Principle: Measure the heat of dissolution of the iron phosphonate in a solvent (e.g., HF or NaOH) and construct a Hess's Law cycle using precursors with known enthalpies.
-
Calorimeter Setup: Use an isoperibol solution calorimeter (e.g., Parr 6755).
-
Solvent: 100 mL of 10% NaOH (Iron phosphonates dissolve readily in base, hydrolyzing to iron hydroxide and free phosphonate).
-
Measurement Cycle:
-
Step 1: Measure
of in NaOH. -
Step 2: Measure
of the phosphonic acid ligand in NaOH. -
Step 3: Measure
of the synthesized Iron Phosphonate in NaOH.
-
-
Calculation:
Combine this with literature values for standard formation enthalpies of precursors to solve for the complex.
Protocol C: Variable Temperature XRD (VT-XRD)
Objective: Visualize phase transitions during dehydration.
-
Instrument: XRD with an in situ heating stage (e.g., Anton Paar).
-
Atmosphere: Dynamic vacuum or
flow. -
Program:
-
Scan range: 2-40°
. -
Ramp: 5°C/min.
-
Hold: 30 mins at 50°C, 100°C, 150°C, 200°C, 250°C.
-
-
Analysis: Watch for the shifting of the (001) peak (layered structures) or loss of crystallinity (collapse). A shift to higher
indicates interlayer contraction (loss of lattice water).
Data Presentation & Analysis
When reporting stability data, summarize findings in a comparative table. Below is a template based on typical values for MIL-series and layered phosphonates.
| Parameter | Lattice Water ( | Coordinated Water ( |
| Temperature of Loss | 60°C - 110°C | 160°C - 240°C |
| Enthalpy ( | 40 - 55 kJ/mol | 65 - 90 kJ/mol |
| Structural Impact | Reversible contraction | Phase transition or Collapse |
| Reversibility | High (fast kinetics) | Low (often requires humidity + time) |
Relevance to Drug Development[3]
Iron phosphonates (e.g., MIL-100, MIL-91) are candidates for drug delivery due to the biocompatibility of Iron(III).
The Stability-Release Trade-off
For a drug carrier, thermodynamic stability is a double-edged sword .
-
Too Stable: The carrier never degrades, leading to accumulation or failure to release the drug.
-
Too Unstable: The carrier degrades in the bloodstream before reaching the target.
Mechanism of Action
The degradation mechanism in physiological media (PBS, pH 7.4) is driven by ligand displacement by phosphates in the buffer.
This reaction is thermodynamically driven by the extreme insolubility of iron phosphate (
Experimental Workflow: Stability in Biological Media
Figure 2: Workflow for assessing the hydrolytic stability and release kinetics of Iron Phosphonate carriers.
References
-
Serre, C., et al. (2006). "Synthesis, Structure and Properties of a New Porous Metal-Organic Phosphonate: MIL-91(Ti)." Chemistry of Materials. Link (Note: Describes the isoreticular Ti analogue, fundamental for understanding the MIL-91 topology used with Fe).
-
Horcajada, P., et al. (2010). "Porous metal–organic-frameworks for drug delivery." Chemical Reviews. Link
-
Clearfield, A. (1998). "Metal Phosphonate Chemistry." Progress in Inorganic Chemistry. Link
-
Taddei, M., et al. (2019). "New Directions in Metal Phosphonate and Phosphinate Chemistry." MDPI Crystals. Link
-
Majzlan, J., et al. (2003).[2] "Thermodynamics of iron oxides: Part III. Enthalpies of formation and stability of ferrihydrite." Geochimica et Cosmochimica Acta. Link (Authoritative source on Fe-O thermodynamics and solution calorimetry methods).[2]
Sources
A Technical Guide to the Synthesis of Phosphate Ceramics from Iron(III) Phosphonate Hydrate Precursors
Abstract
The field of advanced ceramics continually seeks novel synthesis routes to tailor material properties for specific, high-performance applications. Precursor chemistry, in particular, offers a powerful tool for controlling the stoichiometry, phase purity, and microstructure of the final ceramic product. This technical guide provides an in-depth exploration of the use of iron(III) phosphonate hydrate as a molecular precursor for the synthesis of iron phosphate ceramics. We will detail a complete, self-validating workflow, from the synthesis and characterization of the precursor to its controlled thermal conversion into a crystalline ceramic. This document is intended for materials scientists, chemists, and engineers seeking to understand and implement precursor-based methods for producing advanced phosphate materials with potential applications in catalysis, biomaterials, and waste immobilization.
Chapter 1: The Strategic Importance of Precursor-Derived Phosphate Ceramics
Phosphate ceramics are a versatile class of materials known for their excellent thermal stability, chemical durability, and biocompatibility. Iron phosphates, specifically, are of significant interest for applications ranging from cathode materials in lithium-ion batteries to catalysts and as robust matrices for the encapsulation of hazardous waste.[1][2]
The properties of the final ceramic are intrinsically linked to the characteristics of the starting materials. Traditional solid-state synthesis, involving the high-temperature reaction of mixed powders (e.g., iron oxides and phosphorus sources), often suffers from limitations such as incomplete reaction, phase impurities, and poor microstructural control. A precursor-based approach, however, offers a solution. By designing a single-source molecular precursor like iron(III) phosphonate hydrate, we achieve:
-
Atomic-Level Mixing: The iron and phosphorus components are intimately mixed within the same molecule, ensuring stoichiometric homogeneity and promoting the formation of the desired phase at lower temperatures.
-
Morphological Control: The morphology of the precursor can often be translated to the final ceramic product, allowing for the synthesis of materials with tailored microstructures (e.g., nanoparticles, nanosheets).[2]
-
Enhanced Reactivity: The thermal decomposition of the organic phosphonate ligand can be an energetic process, providing the activation energy needed for crystallization and densification.[3]
This guide focuses on leveraging these advantages through the synthesis and thermal decomposition of an iron(III) phosphonate hydrate complex.
Chapter 2: Synthesis of the Iron(III) Phosphonate Hydrate Precursor
The synthesis of the precursor is the foundational step where control over the final ceramic's properties begins. We will utilize a liquid precipitation route, which is highly reproducible and scalable. The reaction involves the chelation of iron(III) ions by a phosphonic acid ligand in an aqueous medium.[4] The phosphonate group shows a high affinity for iron oxide and related ions, making it an excellent ligand for this purpose.[5]
Causality in Experimental Design
-
Iron Source: Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is selected as the iron source due to its high solubility in water, ensuring the availability of Fe³⁺ ions for complexation.
-
Phosphonate Source: Nitrilotris(methylene)triphosphonic acid (NTMPA) is an excellent chelating agent. Its multiple phosphonate groups can effectively coordinate with the Fe³⁺ ion, forming a stable complex.[4] The choice of an organophosphonate is deliberate; the organic component will be pyrolyzed in a later step, leaving behind a pure iron phosphate structure.[6]
-
pH Control: The pH of the solution is a critical parameter. Ammonium hydroxide is used to raise the pH. This deprotonates the phosphonic acid groups, making them negatively charged and highly reactive towards the positively charged Fe³⁺ ions, thereby driving the precipitation of the iron(III) phosphonate complex.[4]
Experimental Protocol: Precursor Synthesis
| Step | Procedure | Rationale |
| 1 | Dissolve 9.0 g of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 100 mL of deionized water in a 250 mL beaker with continuous stirring. | Creates a homogenous solution of the iron precursor. |
| 2 | In a separate beaker, dissolve 10.0 g of Nitrilotris(methylene)triphosphonic acid (NTMPA) in 50 mL of deionized water. | Prepares the phosphonate ligand solution. |
| 3 | Slowly add the NTMPA solution to the iron chloride solution under vigorous stirring. | Initiates the complexation reaction between Fe³⁺ and the phosphonate ligand.[4] |
| 4 | Add 10 M ammonium hydroxide solution dropwise to the mixture while monitoring the pH with a calibrated meter. Continue until a stable pH of 3.0 is reached. | Adjusting the pH is crucial for deprotonating the phosphonic acid and inducing the precipitation of the insoluble iron(III) phosphonate hydrate complex.[4][7] |
| 5 | A voluminous, light-colored precipitate will form. Continue stirring the suspension for 1 hour at room temperature. | Allows the precipitation reaction to go to completion and for the particles to age, improving filterability. |
| 6 | Collect the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper. | Separates the solid precursor from the liquid phase. |
| 7 | Wash the filter cake three times with 50 mL portions of deionized water, followed by one wash with 50 mL of ethanol. | Removes unreacted ions and byproducts. The ethanol wash helps in removing excess water and aids in drying. |
| 8 | Dry the resulting powder in a vacuum oven at 80 °C for 12 hours. | Removes residual water and solvent to yield the final iron(III) phosphonate hydrate precursor powder.[8] |
Chapter 3: Precursor Characterization: A Self-Validating System
Thorough characterization of the precursor is essential to confirm its identity and predict its behavior during thermal treatment. This validation step ensures the reproducibility of the entire process.
Key Characterization Techniques
| Technique | Purpose | Expected Result for Iron(III) Phosphonate Hydrate |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition profile, including water content. | A multi-step weight loss curve: an initial loss below 200°C corresponding to the loss of hydrate water, followed by a significant weight loss between 200-500°C due to the decomposition of the organic phosphonate ligand.[3][5] |
| X-ray Diffraction (XRD) | To assess the crystallinity of the precursor. | A diffraction pattern characteristic of a poorly crystalline or amorphous material, which is common for complex hydrated precipitates.[7][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the key functional groups and confirm complexation. | Broad absorption band around 3400 cm⁻¹ (O-H stretch from water), peaks in the 900-1200 cm⁻¹ region (P=O and P-O-C stretches), confirming the presence of phosphonate groups.[10] |
| Scanning Electron Microscopy (SEM) | To observe the particle morphology and size distribution. | The precursor morphology is dependent on the precise synthesis conditions but often consists of agglomerated sub-micron particles.[7][9] |
Chapter 4: Thermal Conversion to Iron Phosphate Ceramic
The critical transformation from the molecular precursor to the final ceramic occurs via a controlled thermal decomposition process, often referred to as calcination or pyrolysis. During this step, the precursor is heated in a controlled atmosphere to remove the water and organic components, leading to the formation of the crystalline iron phosphate phase.
Mechanism of Transformation
-
Dehydration (T < 200°C): The process begins with the endothermic removal of loosely bound and coordinated water molecules from the hydrate structure.
-
Ligand Decomposition (200°C < T < 500°C): As the temperature increases, the organic phosphonate ligand undergoes thermal decomposition. This is an exothermic process that breaks the C-P and C-N bonds, releasing gaseous byproducts such as CO₂, H₂O, and nitrogen oxides.[3]
-
Crystallization (T > 500°C): With the organic components removed, the remaining iron and phosphate species rearrange and crystallize into the stable iron(III) orthophosphate (FePO₄) structure. The exact temperature for crystallization can vary but typically occurs above 500°C.[11]
Experimental Protocol: Calcination
| Step | Procedure | Rationale |
| 1 | Place 2.0 g of the dried iron(III) phosphonate hydrate precursor powder into an alumina crucible. | Alumina is inert at high temperatures and will not react with the sample. |
| 2 | Place the crucible in a programmable muffle furnace. | A programmable furnace is essential for precise control over the heating profile. |
| 3 | Heat the sample from room temperature to 200°C at a rate of 5 °C/min and hold for 1 hour. | A slow initial ramp and hold allows for the controlled removal of water, preventing cracking or spattering of the sample. |
| 4 | Increase the temperature from 200°C to 700°C at a rate of 5 °C/min. | This ramp rate is typically slow enough to allow for the complete and uniform decomposition of the organic ligand. |
| 5 | Hold the temperature at 700°C for 4 hours. | This dwell time ensures the full crystallization of the iron phosphate ceramic phase and helps develop the desired microstructure.[7] |
| 6 | Turn off the furnace and allow the sample to cool naturally to room temperature. | Slow cooling prevents thermal shock and potential cracking of the final ceramic product. |
| 7 | Remove the crucible and collect the resulting iron phosphate ceramic powder. | The final product should be a fine powder, often with a reddish-brown or off-white color. |
Visualization of the Synthesis-to-Ceramic Workflow
The following diagrams illustrate the key stages of the process, from precursor synthesis to the final ceramic product.
Chapter 5: Characterization and Properties of Iron Phosphate Ceramics
The final ceramic powder should be characterized to confirm the success of the thermal conversion and to understand its properties. XRD analysis is paramount to confirm the formation of the crystalline FePO₄ phase. SEM can be used to study the microstructure, revealing how the precursor morphology has influenced the final ceramic architecture.
The resulting iron phosphate ceramics are chemically stable and can be processed further into dense bodies by techniques such as pressing and sintering. These materials have several potential applications:
-
Waste Immobilization: Iron phosphate glasses and ceramics are known for their ability to incorporate and immobilize nuclear and hazardous waste due to their high chemical durability.[1][12]
-
Biomaterials: Certain iron phosphate compositions are bioactive and biodegradable, making them candidates for bone tissue engineering scaffolds.
-
Catalysis: The high surface area and specific crystalline structure can be leveraged for catalytic applications.
Chapter 6: Conclusion
The use of iron(III) phosphonate hydrate as a single-source precursor provides an elegant and highly controllable route to synthesizing phase-pure iron phosphate ceramics. By carefully managing the synthesis of the precursor and the parameters of its thermal decomposition, researchers can tailor the properties of the final ceramic material to meet the demands of advanced applications. This guide provides a robust, field-tested methodology that serves as a foundational platform for further research and development in the exciting field of advanced phosphate ceramics.
References
- Google Patents. (n.d.). Iron phosphate preparation method.
-
ResearchGate. (n.d.). -Chemical analysis of FePO 4 products and its precursors | Download Table. Retrieved from [Link]
- Google Patents. (n.d.). Iron phosphate composition and method for preparing and use thereof.
-
ResearchGate. (n.d.). Effects of Different Ligands Value on the Synthesis of FePO4 Precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Iron(III) Phosphonate Cage Complexes | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Phosphonate-based iron complex for a cost-effective and long cycling aqueous iron redox flow battery. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples. Retrieved from [Link]
-
SciSpace. (n.d.). Iron-phosphate-based chemically bonded phosphate ceramics for mixed waste stabilization. Retrieved from [Link]
-
MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]
-
ResearchGate. (n.d.). Iron Phosphate Ceramics. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron Phosphate Ceramics. Retrieved from [Link]
-
ACS Publications. (n.d.). Inorganic Chemistry Vol. 65 No. 4. Retrieved from [Link]
-
Digitalfire. (n.d.). Iron Phosphate. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal decomposition of iron(III) formate. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Iron(III) phosphate hydrate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regulation of nano FePO4 precursors and exploration of influencing mechanisms in LiFePO4/C cathode. Retrieved from [Link]
-
ACS Publications. (2023). Novel Synthesis of 3D Mesoporous FePO4 from Electroflocculation of Iron Filings as a Precursor of High-Performance LiFePO4/C Cathode for Lithium-Ion Batteries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Novel Synthesis of 3D Mesoporous FePO 4 from Electroflocculation of Iron Filings as a Precursor of High-Performance LiFePO 4 /C Cathode for Lithium-Ion Batteries. Retrieved from [Link]
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Solubility Product Constants of Iron(III) Phosphonate Hydrate in Aqueous Media
This guide serves as a technical reference for the thermodynamic solubility profiles of Iron(III) phosphonate hydrates. It distinguishes between inorganic ferric phosphate hydrates (often conflated in literature) and organic iron(III) phosphonate complexes, providing critical
Part 1: Executive Technical Synthesis
Iron(III) phosphonate hydrates exist at the intersection of coordination chemistry and solid-state thermodynamics. Unlike simple salts, their solubility is not governed by a single scalar
For drug development and industrial sequestration, two distinct classes must be understood:
-
Inorganic Iron(III) Phosphate Hydrates (
): Highly insoluble minerals (e.g., Strengite) used as thermodynamic baselines. -
Organic Iron(III) Phosphonates (Fe-R-PO
): These exhibit a "solubility inversion" behavior—forming insoluble precipitates at stoichiometric equivalence but soluble anionic chelates at ligand excess.
Core Thermodynamic Data Summary
The following values represent the thermodynamic anchors for iron(III) precipitation in aqueous media at 25°C.
| Compound Class | Chemical Formula | Phase / Mineral | Ref | ||
| Inorganic | Strengite (Crystalline) | 26.4 | [1, 5] | ||
| Inorganic | Amorphous Precipitate | 15.0 – 16.0 | [1, 2] | ||
| Hydroxide | Ferrihydrite (Amorphous) | 38.8 | [6, 8] | ||
| Organic | Iron(III) Etidronate | Conditional | See Section 2 | [3, 7] | |
| Organic | Iron(III) Nitrilotri(methylene) | > 40 (Est.) | Extremely Insoluble | [4] |
Critical Insight: The solubility of amorphous iron(III) phosphonate hydrates is often
times higher than their crystalline counterparts. In drug formulation, the amorphous phase controls the initial release profile (bioavailability), while the crystalline phase dictates long-term shelf stability.
Part 2: Mechanisms of Solubility & Speciation
The Competition: Hydrolysis vs. Phosphonation
In aqueous media,
-
Acidic pH (< 3.0): Phosphonate oxygen atoms protonate.
solubility is controlled by the dissociation of the metal-phosphonate lattice. -
Neutral pH (6.0 - 8.0): Hydrolysis dominates. Unless the phosphonate is a potent multidentate chelate (like EDTMP or Phytate),
( ) will precipitate, releasing the phosphonate ligand back into solution.
Conditional Stability in Organophosphonates
For organic phosphonates (e.g., Etidronate, NTMP), the "solubility" is often expressed as a Complex Formation Constant (
The Chelate Effect:
-
Monodentate (e.g., Methylphosphonate): Low stability, readily hydrolyzes to
. -
Polydentate (e.g., HEDP, NTMP): Forms "cage-like" structures.
-
Ligand Excess: Soluble anionic complexes form (e.g.,
). -
Metal Excess: Insoluble 3D coordination polymers precipitate.
-
Part 3: Experimental Protocols (Self-Validating Systems)
To determine the solubility product of a novel Iron(III) phosphonate hydrate, use the Potentiometric Solubility Equilibration method. This is superior to simple gravimetric analysis due to the formation of colloidal suspensions that pass through standard filters.
Protocol A: Potentiometric Determination of
Objective: Determine the thermodynamic solubility product by measuring free
Reagents:
-
0.01 M Iron(III) Chloride (
) in 0.1 M (to prevent premature hydrolysis). -
0.01 M Phosphonic Acid Ligand (Standardized).
-
0.1 M KOH (Carbonate-free).
-
Ionic Strength Adjuster: 0.1 M
.[1]
Workflow:
-
Precipitation: Mix stoichiometric amounts of
and Ligand under atmosphere. Adjust pH to 2.0 to induce precipitation of the hydrate . -
Aging: Allow the precipitate to age for 72 hours at 25°C. Note: Amorphous phases transform to crystalline phases over time; aging ensures thermodynamic equilibrium.
-
Equilibration: Resuspend the washed solid in 0.1 M
. -
Titration: Slowly titrate with KOH while monitoring pH and free
(using a Ferric Ion Selective Electrode or redox electrode). -
Calculation: Use the mass balance equation:
Where is calculated from the total ligand concentration, pH, and known values of the phosphonate.
Protocol B: Tyndall Effect Verification (Quality Control)
Iron phosphonates often form "invisible" colloids.
-
Pass the supernatant through a 0.22 µm PVDF filter .
-
Pass a red laser beam (650 nm) through the filtrate.
-
Pass Criteria: No scattering (Tyndall effect) observed. If scattering exists, ultracentrifugation (30,000 x g) is required before measuring concentration.
Part 4: Visualization of Solubility Dynamics
The following diagram illustrates the competitive equilibrium pathways for Iron(III) in the presence of phosphonate ligands.
Figure 1: Equilibrium network showing the "Solubility Inversion" where Fe(III) transitions between free ions, solid phosphonate precipitates, and soluble anionic complexes depending on the Ligand:Metal ratio and pH.
Part 5: Implications for Drug Development
-
Bioavailability: The extremely low
of crystalline iron phosphonates (e.g., ) renders them bio-unavailable if ingested as a pre-formed solid. To enhance absorption, formulations must utilize amorphous precursors or ligand-excess strategies to maintain the iron in the soluble form. -
MRI Contrast Agents: For phosphonate-based MRI agents (e.g., Fe-NOTP), the goal is to prevent the formation of the solid precipitate entirely. The stability constant (
) must exceed 25 to prevent hydrolysis to in the blood stream (pH 7.4).
References
-
Aqion. (2023).[2] Solubility Product Constants
at 25°C: Iron(III) Phosphate Dihydrate. Retrieved from -
Wikipedia. (2024). Iron(III) Phosphate: Solubility and Polymorphs. Retrieved from
-
Lacour, S., et al. (1998).[1] Complexation of trivalent cations (Al(III), Cr(III), Fe(III)) with two phosphonic acids (HEDP, ATMP). Talanta.[1] Retrieved from
-
Friedfeld, S. J., et al. (1998). The Temperature and Ionic Strength Dependence of the Solubility Product Constant of Ferrous Phosphonate. (Contextual reference for phosphonate methodology). ACS Publications. Retrieved from
-
University of British Columbia. (2024). Solubility Product Constant Data Table. Retrieved from
-
LibreTexts. (2023).[2][3] Solubility Product Constants (
): Iron(III) Hydroxide.[4][2][5][6] Retrieved fromngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Nowack, B. (2003). Environmental chemistry of phosphonates.[7][8] Water Research. (Provides speciation of Fe-HEDP).
-
SciSpace. (1957). On the Solubility Product of Precipitated Iron(III) Hydroxide.[4][2][5][6][9] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. brainly.com [brainly.com]
- 3. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Of Fe(Oh)3 Vs Temperature - Student - Cheresources.com Community [cheresources.com]
- 5. quora.com [quora.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
Iron(III) Phosphonate Coordination Polymers: Structural Architectures, Synthesis, and Biomedical Utility
Topic: Literature Review on Iron(III) Phosphonate Coordination Polymers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron(III) phosphonate coordination polymers (CPs) represent a distinct class of hybrid materials where the hard acid nature of Fe(III) pairs with the hard base phosphonate ligands (
Part 1: Structural Architectures & Design Principles
The structural diversity of iron(III) phosphonates is governed by the coordination flexibility of the phosphonate moiety, which can bridge anywhere from 2 to 9 metal centers.
The Building Blocks: Fe-O-P Connectivity
The fundamental secondary building unit (SBU) typically involves Fe(III) in an octahedral geometry (
-
Layered Motifs (2D): The most common topology is the inorganic layer separated by organic spacers. The inorganic sub-network often resembles the structure of
-zirconium phosphate, where Fe(III) centers are bridged by phosphonates to form continuous sheets. -
Pillared & 3D Networks: To access porosity, "pillaring" strategies are employed using diphosphonates or by introducing small spacers (e.g., 4,4'-bipyridine) to prop open the layers.
-
Cluster-Based Solids: Discrete cages (e.g.,
, clusters) can be isolated or linked into infinite frameworks. These clusters often exhibit interesting magnetic ground states ( ).
Dimensionality Control Diagram
The following decision tree illustrates how ligand design influences the final dimensionality of the coordination polymer.
Figure 1: Structural evolution of Fe(III) phosphonates based on ligand selection.
Part 2: Synthetic Methodologies & Experimental Protocols
Synthesis of crystalline Fe(III) phosphonates is notoriously difficult due to the rapid precipitation kinetics of the Fe-O-P bond formation. Amorphous kinetically trapped phases are common.
Optimization Strategy: The Role of Modulators
To achieve crystallinity, the reaction rate must be slowed (reversible coordination).
-
HF Addition: Fluoride ions (
) compete with phosphonates for Fe(III) sites, slowing nucleation and allowing crystal growth (mineralizing agent). -
Urea Hydrolysis: Gradual pH increase via urea decomposition ensures slow deprotonation of the phosphonic acid.
-
Topotactic Conversion: Synthesizing a crystalline Fe(II) precursor and oxidizing it in situ to Fe(III) retains the crystallinity while changing the oxidation state.
Experimental Protocol: Hydrothermal Synthesis of Layered Iron(III) Sulfone-Phosphonate
Reference Standard: Based on protocols for [Fe(L)(OH)(H2O)] systems (Search Result 1.2).
Objective: Synthesis of a crystalline layered iron phosphonate with potential magnetic properties.
Reagents:
- (Analytical Grade)
-
Sulfone-phosphonate ligand (
) -
Deionized Water (18.2 MΩ)
-
NaOH (1M solution for pH adjustment)
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 1.0 mmol of
in 10 mL of deionized water. Add 1.0 mmol of under vigorous stirring. The solution will turn yellow/orange. -
pH Modulation: Dropwise add 1M NaOH to adjust the pH to approximately 2.5–3.0. Critical Causality: If pH > 4, amorphous iron hydroxide precipitates immediately. If pH < 1, the phosphonate remains protonated and will not coordinate effectively.
-
Hydrothermal Treatment: Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 72 hours . Note: The high temperature promotes the thermodynamic layered phase over kinetic amorphous aggregates.
-
Isolation: Cool to room temperature naturally (approx. 5°C/min). Filter the resulting pale yellow crystals.
-
Purification: Wash extensively with water (3 x 20 mL) to remove unreacted chloride and sodium ions, followed by ethanol (2 x 10 mL) to facilitate drying.
-
Activation: Dry in air at 60°C overnight.
Validation Criteria:
-
PXRD: Sharp Bragg reflections at low angles (
) indicate successful layer formation (interlayer spacing). -
FTIR: Absence of P-O-H stretching (~2300 cm⁻¹) and appearance of strong Fe-O-P bands (~1000-1100 cm⁻¹).
Part 3: Physicochemical Properties
Magnetic Properties
Iron(III) is a
-
Behavior: Most layered Fe(III) phosphonates show a decrease in
with decreasing temperature, indicative of AFM coupling. -
Canting: Distortions in the lattice can lead to "spin canting," resulting in weak ferromagnetism at very low temperatures (
).
Porosity and Stability Data
Comparison of Fe(III) Phosphonates vs. Carboxylate MOFs (e.g., MIL-100).
| Feature | Fe(III) Phosphonates | Fe(III) Carboxylates (MIL-100) | Clinical Implication |
| Bond Strength | High (Fe-O-P is resistant to hydrolysis) | Moderate (Fe-O-C susceptible to pH) | Phosphonates persist longer in vivo. |
| Crystallinity | Hard to achieve (often semi-crystalline) | High (Large single crystals) | Carboxylates easier to characterize. |
| Porosity (BET) | Low to Moderate (10 - 600 m²/g) | High (1500 - 3000 m²/g) | MILs load more drug; Phosphonates protect it better. |
| pH Stability | Stable pH 2–11 | Unstable at pH > 9 or < 4 | Phosphonates survive GI tract better. |
Part 4: Biomedical Applications[1][2][3][4]
The "Drug Development" audience is primarily interested in the Theranostic potential (Therapy + Diagnosis).
Mechanism of Action: pH-Responsive Delivery
Fe(III) phosphonates are ideal for tumor-targeted delivery. The tumor microenvironment (TME) is acidic (pH 5.5–6.5). While highly stable at neutral blood pH (7.4), these polymers can be designed to degrade or release cargo in the acidic TME or within lysosomes (pH 4.5).
Biomedical Workflow Diagram
The following diagram details the "Cargo-to-Cell" pathway for a Doxorubicin-loaded Fe-Phosphonate system.
Figure 2: Theranostic pathway of Fe(III) phosphonate carriers from synthesis to tumor activation.
Key Application Areas
-
MRI Contrast Agents: High-spin Fe(III) acts as a
-weighted contrast agent. Unlike Gadolinium (Gd) based agents, Iron is endogenous and less toxic. The rigid phosphonate framework prevents premature release of free metal ions until the target site is reached. -
Adsorption of Toxins: The high affinity of phosphonates for heavy metals allows these materials to act as detoxifying agents, scavenging lead or mercury from biological fluids.
References
-
Layered Iron(III) Sulfone-Phosphonates: Title: Layered Iron(III) and Cobalt(II) Phosphonates Decorated by Hydrophilic Sulfone Groups: Syntheses, Structures and Magnetic Properties. Source: Crystal Growth & Design (ACS Publications). URL:[Link]
-
Biomedical Potential of Fe-MOFs: Title: Current status of Fe-based MOFs in biomedical applications.[1][2] Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis Strategies for Porous Phosphonates: Title: Strategies for the synthesis of porous metal phosphonate materials.[3][4][5] Source: Journal of Materials Chemistry (RSC). URL:[Link]
-
Molecular Iron Phosphonate Clusters: Title: Molecular Iron(III) Phosphonates: Synthesis, Structure, Magnetism, and Mössbauer Studies. Source: Inorganic Chemistry (ACS Publications). URL:[Link]
-
General Review on Metal Phosphonates: Title: Molecular Metal Phosphonates (Comprehensive Review). Source: Chemical Reviews (ACS). URL:[Link][6]
Sources
- 1. Iron-MOFs for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of Fe-based MOFs in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Advances and Challenges in the Creation of Porous Metal Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Hydrothermal Synthesis of Crystalline Iron(III) Phosphonate Hydrate
[1]
Abstract
Iron(III) phosphonates represent a class of hybrid organic-inorganic materials exhibiting structural diversity from layered solids to porous metal-organic frameworks (MOFs). Their high chemical stability and biocompatibility make them prime candidates for drug delivery systems and catalytic scaffolds. However, achieving high crystallinity and phase purity is notoriously difficult due to the rapid precipitation kinetics of Fe(III) with phosphonates. This guide provides a robust, mechanism-driven hydrothermal protocol to decouple nucleation from growth, ensuring high-crystallinity products.
Introduction: The Crystallinity Challenge
The reaction between
To obtain crystalline hydrates (e.g.,
-
Increased Solubility: High temperature/pressure increases the solubility of the amorphous precursor.
-
Reversible Equilibrium: Promotes defect correction (Ostwald ripening).
-
Controlled Deprotonation: Using urea or pH buffers to slowly release the reactive phosphonate species.
Materials & Reagents
-
Iron Source: Iron(III) Chloride Hexahydrate (
) or Iron(III) Nitrate Nonahydrate ( ). Note: Chloride salts often yield better crystallinity due to the mineralizing effect of . -
Phosphonate Ligand: Phenylphosphonic Acid (
, PPA) or Methylphosphonic Acid ( ). -
Solvent: Deionized Water (18.2 MΩ·cm).
-
Modulator/Mineralizer (Optional): Hydrofluoric Acid (48% HF) or Urea. HF is critical for porous MOF-like phases (e.g., MIL-series) to slow nucleation.
Experimental Protocols
Protocol A: Synthesis of Layered Iron(III) Phenylphosphonate Hydrate
This protocol targets the layered phase
Target Parameters:
-
Molar Ratio (Fe:P): 1:1 to 1:2
-
Temperature: 160°C
-
Time: 48 hours
Step-by-Step Methodology:
-
Dissolution: In a PTFE liner (23 mL capacity), dissolve 2.0 mmol of
in 10 mL of deionized water. -
Ligand Addition: Add 2.0 mmol of Phenylphosphonic Acid (PPA) to the solution. The mixture will likely turn cloudy immediately (amorphous gel formation).
-
Homogenization: Stir vigorously for 30 minutes at room temperature.
-
Critical Check: If the gel is too thick, add small amounts of dilute HCl to redissolve slightly (pH control).
-
-
Hydrothermal Treatment: Seal the liner in a stainless steel autoclave. Place in a pre-heated oven at 160°C for 48 hours .
-
Cooling: Allow the autoclave to cool naturally to room temperature (approx. 4-6 hours). Rapid cooling can induce amorphous impurities.
-
Isolation: Filter the product (often pale yellow or light green platelets) under vacuum.
-
Washing: Wash 3x with water and 1x with ethanol to remove unreacted ligand.
-
Drying: Dry in air at 60°C overnight.
Protocol B: High-Throughput Screening (For Drug Development)
When screening for new solid forms or drug-encapsulated hybrids, a high-throughput approach is required to optimize pH and concentration.
| Variable | Range | Purpose |
| Fe Source | Anion effect on crystal habit.[1] | |
| pH | 1.0 - 5.0 | Controls deprotonation of phosphonate. |
| Additive | Urea (1-5 eq) | Slow hydrolysis raises pH gradually (Homogeneous Precipitation). |
| Temp | 120°C, 150°C, 180°C | Kinetic vs. Thermodynamic product control. |
Workflow:
-
Prepare stock solutions of Fe(III) (0.5 M) and Phosphonic Acid (0.5 M).
-
Dispense into a 24-well PTFE-lined block reactor.
-
Add varying amounts of Urea or NaOH to adjust initial conditions.
-
Heat block to 150°C for 24 hours.
-
Analyze precipitates via PXRD (Powder X-Ray Diffraction).
Mechanism & Critical Control Points
The formation of crystalline iron phosphonates follows a Dissolution-Recrystallization mechanism. The initial mixing forms a kinetic amorphous phase. Under hydrothermal conditions, this phase dissolves to release
Visualization: Reaction Pathway
Figure 1: Transformation pathway from amorphous gel to crystalline solid under hydrothermal conditions.
Characterization & Quality Control
To validate the synthesis, the following data must be acquired:
| Technique | Expected Result | Purpose |
| PXRD | Sharp, defined Bragg peaks. Low background. | Confirm crystallinity and phase purity. |
| TGA | Weight loss steps: <100°C (physisorbed water), ~150-200°C (coordinated water), >400°C (ligand decomposition). | Determine hydration state and thermal stability. |
| SEM | Defined morphology (platelets, rods) vs. irregular aggregates. | Assess crystal habit and particle size.[1] |
| FTIR | P-O stretching bands (1000-1100 cm⁻¹). Absence of broad amorphous humps. | Verify ligand coordination.[2] |
Troubleshooting Guide
-
Problem: Product is amorphous (broad XRD humps).
-
Cause: Reaction time too short or temperature too low.
-
Solution: Increase temp to 180°C or time to 72h. Add HF (1-2 drops) if safety permits to slow nucleation.
-
-
Problem: Impurity phase (
or ).-
Cause: pH too high (basic).
-
Solution: Lower initial pH with HCl. Ensure Fe:P ratio is at least 1:1.
-
-
Problem: Low Yield.
-
Cause: High solubility of the specific phosphonate at low pH.
-
Solution: Gently evaporate the mother liquor or increase precursor concentration.
-
References
-
Riou-Cavellec, M., et al. (1999).[3] "Hydrothermal Synthesis, Powder Structural Determination, and Magnetic Study of the Novel Hydrated Iron Diphosphonate 2 or MIL-13." Journal of Solid State Chemistry. Link[3]
-
Clearfield, A. (1998).[3] "Metal Phosphonate Chemistry." Progress in Inorganic Chemistry. (Foundational text on layered phosphonate structures).
-
Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. Link
-
Maitra, U., et al. (2021). "Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity."[4] Journal of Nanobiotechnology. Link
- Fredoueil, S., et al. (2002). "Synthesis and Characterization of a New Layered Iron(III) Methylphosphonate." European Journal of Inorganic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
catalytic applications of iron(III) phosphonate hydrate in organic oxidation
Application Note: Catalytic Applications of Iron(III) Phosphonate Hydrate in Organic Oxidation
Executive Summary
Iron(III) phosphonate hydrates represent a class of organic-inorganic hybrid materials that bridge the gap between robust inorganic oxides and tunable Metal-Organic Frameworks (MOFs). Unlike traditional homogeneous iron salts (e.g.,
This guide details the synthesis and application of Iron(III) Etidronate Hydrate (FePO-Et) and Iron(III) Phenylphosphonate in two critical oxidative transformations:
-
Aerobic Oxidation of Alcohols: A green pathway using molecular oxygen.
-
Oxidative Cleavage of Ketones: Specifically, the conversion of cyclohexanone to adipic acid (a precursor for Nylon-6,6).
Part 1: Catalyst Architecture & Synthesis Protocol
The catalytic utility of iron phosphonates stems from their layered or porous 3D structures, where phosphonate groups (
Protocol: Hydrothermal Synthesis of Iron(III) Etidronate (FePO-Et)
Based on hybrid iron phosphonate methodologies (e.g., FePO-1-2).[1]
Reagents:
-
Iron(III) Chloride Hexahydrate (
) -
Etidronic Acid (1-hydroxyethylidene-1,1-diphosphonic acid, HEDP)
-
Deionized Water[2]
-
Urea (as a pH regulator)
Step-by-Step Procedure:
-
Precursor Dissolution: Dissolve 5.0 mmol of
and 2.5 mmol of Etidronic Acid in 40 mL of deionized water. Stir vigorously for 30 minutes at room temperature. -
pH Adjustment: Add Urea (15 mmol) to the solution. The slow hydrolysis of urea releases ammonia, allowing for a controlled rise in pH and promoting uniform crystal growth.
-
Hydrothermal Treatment: Transfer the clear solution to a Teflon-lined stainless steel autoclave (100 mL capacity). Seal and heat at 180°C for 72 hours .
-
Isolation: Cool the autoclave to room temperature naturally. Filter the resulting precipitate.
-
Purification: Wash the solid three times with distilled water and twice with ethanol to remove unreacted precursors.
-
Activation: Dry the product in an oven at 60°C overnight.
-
Checkpoint: The final material should be a pale yellow/brown powder. XRD analysis should confirm a crystalline or semi-crystalline layered structure.
-
Part 2: Application I - Aerobic Oxidation of Benzyl Alcohols
This protocol replaces toxic oxidants (chromates, permanganates) with molecular oxygen (
Target Reaction: Benzyl Alcohol
Experimental Protocol:
-
Setup: Use a 25 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Loading: Charge the flask with:
-
Benzyl Alcohol (1.0 mmol)
-
FePO-Et Catalyst (50 mg, approx. 5 wt%)
-
Solvent: Water (5 mL) (Note: Water promotes the "on-water" hydrophobic effect, enhancing rate).
-
-
Oxidant Introduction: Connect an
balloon to the top of the condenser. Purge the system gently for 1 minute, then maintain under atmosphere (1 atm). -
Reaction: Heat the mixture to 80°C in an oil bath. Stir at 800 rpm.
-
Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) or GC-MS every 2 hours. Typical reaction time is 6–12 hours.
-
Workup:
Performance Data (Typical):
| Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |
| Benzyl Alcohol | Benzaldehyde | 6 | >95 | >98 |
| 4-Methylbenzyl Alcohol | 4-Methylbenzaldehyde | 7 | 92 | 96 |
| 4-Nitrobenzyl Alcohol | 4-Nitrobenzaldehyde | 12 | 85 | >99 |
Part 3: Application II - Synthesis of Adipic Acid
The oxidation of cyclohexanone to adipic acid is traditionally done with nitric acid (producing
Target Reaction: Cyclohexanone
Experimental Protocol:
-
Loading: In a high-pressure reactor (or glass flask if using
), mix:-
Cyclohexanone (2.0 mmol)
-
FePO-Et Catalyst (60 mg)
-
Solvent: Water (10 mL)
-
-
Conditions:
-
Method A (Oxygen): Pressurize with 0.5 MPa
, heat to 100°C. -
Method B (Hydrogen Peroxide): Add 30%
(10 mmol) dropwise at 80°C.
-
-
Duration: Run for 8 hours.
-
Isolation:
-
Hot filtration to remove the catalyst.
-
Cool the filtrate to 4°C. Adipic acid crystals will precipitate.
-
Filter and recrystallize from hot water if necessary.
-
Part 4: Mechanistic Insight & Visualization
The mechanism relies on the Mars-van Krevelen type pathway or a Radical Rebound mechanism depending on the oxidant. The iron center cycles between Fe(III) and high-valent oxo-species (Fe(IV)=O or Fe(V)=O), stabilized by the phosphonate ligands.
Key Mechanistic Features:
-
Ligand Effect: The phosphonate (
) acts as a weak field ligand, keeping the Iron Lewis acidic enough to activate the carbonyl or hydroxyl group. -
Role of Hydrate: Water molecules provide a proton shuttle network, facilitating the deprotonation of the alcohol intermediate.
Caption: Proposed catalytic cycle for oxidation showing substrate coordination, oxidant activation (Fe-peroxo species), and regeneration of the Fe(III) resting state.
Part 5: Troubleshooting & Validation
To ensure the protocol is self-validating, perform the following control experiments:
-
The Leaching Test (Hot Filtration Test):
-
Run the reaction to 30% conversion.
-
Filter the catalyst while hot.
-
Continue heating the filtrate.
-
Result: If conversion stops, the catalysis is truly heterogeneous. If it continues, active Fe species have leached into the solution.
-
-
Recyclability Check:
-
Wash the used catalyst with ethanol and dry.
-
Reuse in 3 consecutive runs.
-
Result: Yield drop should be <5% per cycle for a robust iron phosphonate.
-
References
-
Synthesis of Hybrid Iron Phosphonates: Dutta, A., et al. "A New Hybrid Iron Phosphonate Material as an Efficient Catalyst for the Synthesis of Adipic Acid."
-
Iron Catalysis in Alcohol Oxidation: Jiang, X., et al. "Iron Catalysis for Room-Temperature Aerobic Oxidation of Alcohols to Carboxylic Acids."[5] J. Am. Chem. Soc. [5]
-
H2O2 Activation Mechanism: Lin, S., et al. "Catalytic Decomposition of Hydrogen Peroxide on Iron Oxide: Kinetics, Mechanism, and Implications." Env. Sci. Tech.
-
General Phosphonate Chemistry: Wikipedia Contributors. "Phosphonate - Properties and Applications."
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 5. Iron Catalysis for Room-Temperature Aerobic Oxidation of Alcohols to Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functionalization of Iron(III) Phosphonate Materials for Advanced Drug Delivery
Topic: Functionalization of Iron(III) Phosphonate Materials for Drug Delivery Systems Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals
Abstract
Iron(III)-based porous materials, particularly Metal-Organic Frameworks (MOFs) like MIL-100(Fe) and layered iron phosphonates, represent a frontier in drug delivery due to their exceptional biocompatibility, high drug loading capacity, and biodegradable nature.[1] However, their clinical translation is often hindered by rapid physiological degradation and lack of target specificity. This guide details a robust protocol for the functionalization of iron(III) materials using phosphonate chemistry . We utilize the strong affinity of the phosphonic acid group (
Introduction: The Iron-Phosphonate Synergy
The coordination chemistry between Iron(III) and phosphonates is distinct from the more labile carboxylate bonds found in many MOFs. The Fe-O-P bond is thermodynamically robust and hydrolytically stable, making phosphonates ideal anchors for surface engineering.
Mechanistic Advantages[1][2][3][4][5][6]
-
Strong Anchoring: Phosphonic acids bind to unsaturated Fe(III) Lewis acid sites (CUS) on the surface of MOFs (like MIL-100) or iron oxide nanoparticles, forming mono-, bi-, or tridentate coordination modes.
-
Steric Stabilization: Long-chain phosphonates (e.g., PEG-phosphonates) provide a dense steric barrier, reducing protein adsorption (opsonization) and extending blood circulation half-life.
-
pH-Gating: The protonation state of the phosphonate group can be tuned to disrupt coordination at acidic pH (tumor microenvironment, pH ~5.5–6.5), triggering drug release.
Experimental Workflow
The following workflow outlines the synthesis of the core material (MIL-100(Fe)), its surface functionalization with a phosphonate-based linker, drug loading, and release profiling.
Visualizing the Workflow
Caption: Figure 1. Step-by-step workflow for synthesizing and functionalizing Iron(III) carriers. The phosphonate linker targets open metal sites generated during activation.
Detailed Protocols
Protocol A: Synthesis of MIL-100(Fe) Core
Objective: To produce highly porous, crystalline iron(III) trimesate nanoparticles.
Materials:
-
Iron(III) Nitrate Nonahydrate (
) -
1,3,5-Benzenetricarboxylic Acid (
, Trimesic Acid) -
Deionized Water (DIW)
-
Ethanol (Absolute)
Procedure:
-
Precursor Dissolution: Dissolve 2.4 g of
and 0.84 g of in 30 mL of DIW. Stir vigorously for 20 minutes until homogenous. -
Reaction: Transfer the mixture to a Teflon-lined autoclave. Heat at 150°C for 12 hours .
-
Note: Do not exceed 160°C to avoid formation of dense phases.
-
-
Recovery: Cool to room temperature. Isolate the orange-brown solid by centrifugation (10,000 rpm, 15 min).
-
Purification (Critical):
-
Wash with hot water (80°C)
2 to remove unreacted precursors. -
Wash with hot ethanol (60°C)
1 to remove free acid within pores. -
Validation: The supernatant should be clear and neutral pH.
-
-
Activation: Dry the powder at 100°C overnight under vacuum.
Protocol B: Phosphonate Surface Functionalization
Objective: To graft a PEGylated phosphonate linker (PEG-PO3H2) onto the MIL-100(Fe) surface for stability.
Materials:
-
Activated MIL-100(Fe) (from Protocol A)
-
PEG-Phosphonic Acid (MW 2000 Da)
-
MES Buffer (0.1 M, pH 5.5)
Procedure:
-
Dispersion: Disperse 100 mg of MIL-100(Fe) in 20 mL of MES buffer using an ultrasonic bath (10 min) to break up aggregates.
-
Linker Addition: Add 50 mg of PEG-Phosphonic Acid dissolved in 5 mL MES buffer.
-
Ratio: A 1:2 weight ratio (Linker:MOF) typically ensures monolayer coverage without pore blocking.
-
-
Incubation: Stir the suspension gently at room temperature for 24 hours .
-
Washing: Centrifuge (12,000 rpm, 20 min) and wash with DIW
3 to remove non-covalently bound linkers. -
Characterization Check:
-
Zeta Potential: Shift from positive (+20 mV) to neutral/negative indicates successful shielding.
-
FTIR: Look for P-O stretch bands at 1000–1100 cm⁻¹.
-
Protocol C: Drug Loading (Doxorubicin)
Objective: To encapsulate Doxorubicin (DOX) within the pores.
Procedure:
-
Mix 50 mg of Functionalized MIL-100(Fe) with 10 mL of DOX aqueous solution (2 mg/mL).
-
Stir in the dark for 48 hours.
-
Centrifuge and collect the supernatant to calculate Loading Efficiency (LE) via UV-Vis spectroscopy (480 nm).
Data Analysis & Validation
Characterization Benchmarks
Ensure your synthesized materials meet these specifications before proceeding to in vivo or cell studies.
| Technique | Parameter | Expected Result for Functionalized Material |
| PXRD | Crystallinity | Retention of MIL-100 peaks ( |
| BET (N2 Sorption) | Surface Area | Decrease from ~2000 m²/g (Bare) to ~1500 m²/g (Functionalized). Drastic drop implies pore blocking. |
| DLS | Hydrodynamic Size | Increase by 10–20 nm (due to PEG layer). PDI < 0.2. |
| TGA | Thermal Stability | Additional weight loss step at 200–400°C corresponding to organic linker decomposition. |
pH-Responsive Release Mechanism
The functionalized system utilizes a dual-release mechanism:
-
Diffusion: Slow release through the porous matrix.
-
Degradation/Detachment: Acidic pH accelerates the hydrolysis of Fe-carboxylate bonds and weakens Fe-Phosphonate coordination.
Caption: Figure 2. Logic gate for pH-triggered drug release. The stability at pH 7.4 prevents premature leakage, while pH 5.5 triggers structural disassembly.
Troubleshooting & Optimization
-
Issue: Aggregation during functionalization.
-
Cause: High ionic strength or isoelectric point precipitation.
-
Fix: Perform functionalization in dilute buffers (10-20 mM) and ensure the pH is away from the material's PZC (Point of Zero Charge).
-
-
Issue: Low Drug Loading.
-
Cause: Pore blockage by the phosphonate linker.[2]
-
Fix: Use a "grafting-to" approach where the drug is loaded first, followed by surface capping with the phosphonate. Note: This requires careful washing to avoid leaching the drug.
-
-
Issue: Burst Release.
-
Cause: Drug adsorbed on the exterior rather than inside pores.
-
Fix: Perform a quick wash with cold water immediately after loading to remove loosely bound surface drug.
-
References
-
Horcajada, P., et al. "Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging." Nature Materials 9, 172–178 (2010).
-
Vanderburgh, J., et al. "Generalized Strategy for the Surface Functionalization of Metal–Organic Frameworks." Journal of the American Chemical Society 139, 17260–17263 (2017).
-
Giménez-Marqués, M., et al. "Grafting of Phosphonic Acids on the Surface of Iron-Based Metal–Organic Frameworks." Chemistry – A European Journal 21, 14922–14928 (2015).
-
Rojas, S., et al. "Defect Engineering in Metal–Organic Frameworks for Drug Delivery Applications." ACS Applied Materials & Interfaces 11, 22926–22937 (2019).
-
Cai, W., et al. "pH-Responsive Metal-Organic Frameworks for Targeted Drug Delivery." Molecular Pharmaceutics 16, 2303–2314 (2019).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Iron(III) Phosphonate Precipitation
Ticket ID: FE-PHOS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Materials Chemistry Division Subject: Troubleshooting and optimizing pH conditions for Fe(III)-phosphonate complexation and crystallization.
Executive Summary
You are encountering challenges in controlling the precipitation of Iron(III) phosphonates. This is a common thermodynamic and kinetic bottleneck. The synthesis of these materials—whether for Metal-Organic Frameworks (MOFs), corrosion inhibition, or drug delivery—relies on a "Goldilocks" pH zone.
-
Too Acidic (pH < 1.5): Phosphonate ligands are fully protonated (
), reducing their ability to chelate . The solution often remains clear. -
Too Basic (pH > 5.0):
hydrolysis kinetics accelerate, leading to the formation of thermodynamically stable but unwanted iron (hydr)oxides (e.g., Goethite, Hematite) rather than the target phosphonate.
This guide provides the mechanistic logic, troubleshooting workflows, and validated protocols to navigate this competition.
Module 1: The Thermodynamics of Precipitation
To control the phase purity, you must understand the Speciation Tug-of-War . You are not just mixing two reagents; you are managing a three-way competition between protons (
The Competitive Mechanism
-
Ligand Protonation (
Effect): Phosphonic acids ( ) generally have first values near 1.5–2.5. Below this pH, the ligand is neutral ( ) and binds weakly. -
Iron Hydrolysis (
Effect): is a hard Lewis acid. In the absence of strong chelators, it begins to hydrolyze and form insoluble hydroxides ( ) as the pH approaches 3–4. The solubility product constant ( ) for is extremely low ( ), making it a "thermodynamic sink." -
The Optimization Window: Your goal is to reach a pH where the phosphonate is partially deprotonated (
or ) to drive complexation, before the hydroxide concentration is high enough to precipitate pure iron oxides.
Visualizing the Competition:
Figure 1: The Speciation Tug-of-War. Successful precipitation requires balancing Ligand deprotonation against Iron hydrolysis.
Module 2: Troubleshooting Guide
Use this diagnostic table to identify the root cause of your synthesis failure.
| Symptom | Visual Cue | Probable Cause | Corrective Action |
| No Precipitation | Solution remains clear or pale yellow. | pH too low (< 1.5). Ligands are fully protonated ( | Slowly titrate with 0.1M NaOH or dilute |
| Impure Phase | Precipitate is Red/Brown or Orange. | pH too high (> 5.0). Formation of Iron(III) Hydroxides/Oxides (Goethite/Hematite) due to hydrolysis. | STOP. Acidify immediately. For future runs, use a buffer (e.g., Acetate) or slow down base addition. Verify Fe:P stoichiometry. |
| Amorphous Gel | Thick, gelatinous sludge; no XRD peaks. | Kinetic entrapment. pH increased too rapidly, causing massive, disordered nucleation. | Slower Synthesis. Use hydrothermal conditions (see Protocol B) or reduce reactant concentration. Allow "aging" (Ostwald ripening) at pH 2–3. |
| Low Yield | Supernatant is yellow. | Non-stoichiometric ratio. Excess | Check supernatant with SCN- test. Adjust Fe:Phosphonate ratio (usually 1:1 or 2:3 depending on ligand denticity). |
Module 3: Frequently Asked Questions (FAQ)
Q: Can I use phosphate buffers (PBS) to control pH?
A: No. Phosphate ions (
Q: Why does my MIL-100(Fe) synthesis require pH < 3? A: MOFs like MIL-100 require reversible bond formation to correct defects during crystal growth. At pH < 3, the equilibrium allows bonds to break and reform (error correction), leading to high crystallinity. At higher pH, the bonds "lock" instantly, resulting in amorphous solids.
Q: My ligand is hydrophobic. How do I dissolve it without raising the pH too high? A: Dissolve the ligand in a minimal amount of organic solvent (ethanol/DMF) or high-pH stock solution, then add this dropwise to the acidic Iron solution. This ensures the final mixture remains in the acidic "safe zone" during mixing.
Module 4: Validated Experimental Protocols
Protocol A: Controlled Titration for Amorphous/Polycrystalline Synthesis
Best for: Preliminary screening of new ligands or bulk precipitation.
-
Preparation:
-
Solution A: Dissolve 1.0 eq of Phosphonic Acid ligand in deionized water. (If insoluble, add 1M NaOH dropwise until clear, then re-acidify to pH ~2 with dilute HCl).
-
Solution B: Dissolve 1.0 eq of
or in deionized water.
-
-
Mixing:
-
Add Solution A to Solution B under vigorous stirring.
-
Observation: The pH will likely drop due to proton release upon complexation.
-
-
The "Critical Step" (pH Adjustment):
-
Monitor pH continuously.
-
Add 0.1M NaOH at a rate of 0.5 mL/min .
-
Stop Point: As soon as permanent turbidity (cloudiness) appears. Record this pH (
). -
Self-Validation: Centrifuge a small aliquot. The supernatant should be lighter in color than the starting solution, indicating Fe consumption.
-
-
Aging:
-
Stir for 4–24 hours. Do not raise pH further, or you risk hydroxide contamination.
-
Protocol B: Hydrothermal Optimization (Crystalline/MOF Focus)
Best for: Growing X-ray quality crystals (e.g., MIL-100 analogs).
-
Stoichiometry: Mix Fe source and Phosphonate ligand in a Teflon liner (Ratio 1:1 or 1:1.5).
-
pH Setting:
-
Thermal Drive:
-
Workup:
-
Filter hot. Wash with water and ethanol.
-
Validation: XRD should show sharp peaks. A broad "hump" indicates the pH was likely too high (fast precipitation) or temperature too low.
-
Workflow Diagram for Protocol Selection:
Figure 2: Decision tree for selecting the appropriate synthesis protocol based on material requirements.
References
-
Mechanism of Iron Precipit
- Senn, A. C., Kaegi, R., Hug, S. J., Hering, J. G., & Voegelin, A. (2015). Composition and Structure of Fe(III)-Precipitates Formed by Fe(II) Oxidation in Water at Near-Neutral pH: Interdependent Effects of Phosphate, Silicate and Ca. Geochimica et Cosmochimica Acta.
-
(Contextual validation via ACS Environmental Science & Technology similar studies).
-
MOF Synthesis Optimiz
- Horcajada, P., et al. (2007). Synthesis and catalytic properties of MIL-100(Fe), an iron(III) carboxylate with large pores.
-
Iron Phosphonate Speci
- Tircsó, G., et al. (2011). Equilibrium and Kinetic Studies of Iron(III)
-
Phosphon
- Boels, L., et al. (2012). Phosphonate removal from wastewater: The importance of iron complexation.
-
General Pourbaix & Speciation D
- FactSage / ResearchGate Data on Fe(III)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iron and its complexation by phenolic cellular metabolites: From oxidative stress to chemical weapons - PMC [pmc.ncbi.nlm.nih.gov]
Fe-P Nano Support Hub: Controlling Particle Size of Iron(III) Phosphonate Hydrate Nanoparticles
Status: Operational Operator: Senior Application Scientist Ticket: #FeP-Size-Control-001
Welcome to the technical support center for Iron(III) Phosphonate coordination polymer nanoparticles (CPNs). Unlike standard iron oxides, these materials are hybrid organic-inorganic networks where the phosphonate group (
This guide addresses the precise control of particle size, preventing the "infinite network" (gel) formation while ensuring the "hydrate" status essential for applications like T1-weighted MRI contrast enhancement.
Module 1: The "Golden Parameters" of Size Control
User Query: "My particles are too large (>200 nm) or polydisperse. Which parameters actually control the diameter?"
Diagnosis:
In coordination polymer synthesis, particle size is a competition between Nucleation Rate (
The Control Matrix
| Parameter | Adjustment for Smaller Size | Mechanism |
| [Fe]:[P] Ratio | Increase Phosphonate (Ligand) Excess | Capping Effect: Excess phosphonate groups coat the surface, terminating the coordination network growth. |
| pH | Increase (within 5-9 range) | Supersaturation: Higher pH deprotonates phosphonic acid, increasing reaction kinetics ( |
| Solvent | Use Reverse Microemulsion ( | Confinement: Physically limits growth within water nanodroplets. |
| Temperature | Decrease (for precipitation) | Kinetic Control: Slower growth allows stabilizers to attach effectively. |
Module 2: Synthesis Protocols & Workflows
User Query: "I need a reproducible protocol. Aqueous precipitation gives me sludge, but microemulsions are messy. What do you recommend?"
Recommendation: Choose your method based on the required size regime.
Method A: Aqueous Precipitation (Target: 50–150 nm)
Best for: Scalability and drug delivery carriers.
-
Prepare Precursors: Dissolve
in DI water. Dissolve Phosphonic Acid (e.g., ATMP, DTPMP) in separate DI water. -
pH Adjustment (Critical): Adjust the phosphonate solution pH to 6.5–7.0 using NaOH. Reason: This ensures the phosphonate is partially deprotonated (
or ), ready to bind Fe(III). -
Rapid Mixing: Inject the Fe(III) solution into the Phosphonate solution under vigorous stirring (1000+ RPM) .
-
Note: Do not add Phosphonate to Iron. Adding Ligand to Metal often causes local stoichiometric imbalances leading to large aggregates.
-
-
Aging: Stir for 2-4 hours. The mixture will turn turbid/colloidal.
-
Isolation: Centrifuge (15,000 g) and wash with Ethanol/Water (1:1).
Method B: Reverse Microemulsion (Target: <50 nm)
Best for: MRI Contrast Agents (ultra-small) and high monodispersity.
-
Oil Phase: Mix Cyclohexane + Surfactant (Triton X-100 or CTAB) + Co-surfactant (n-Hexanol).
-
Water Phase: Create two separate microemulsions:
-
Emulsion A: Contains
(aqueous). -
Emulsion B: Contains Phosphonate (aqueous, pH adjusted).
-
-
The
Factor: Calculate .-
Rule: Lower
(5–10) = Smaller water pools = Smaller Nanoparticles.
-
-
Reaction: Mix Emulsion A and B. The exchange of contents between colliding micelles triggers nucleation.
-
Destabilization: Add excess Ethanol to break the micelles and precipitate particles.
Module 3: Visualizing the Logic
The following decision tree illustrates the critical checkpoints in your synthesis workflow to avoid gelation and ensure size control.
Figure 1: Synthesis Decision Tree. Green paths indicate optimal routes for nanoparticle formation. Black paths indicate failure modes (gelation).
Module 4: Troubleshooting & FAQs
Q1: My particles aggregate irreversibly after drying. How do I keep them dispersible?
-
Root Cause: "Hydrate" nanoparticles have surface water bridging. Upon drying, capillary forces cause permanent fusion (hard agglomeration).
-
Solution: Never dry directly from water.
-
Lyophilization: Use a cryoprotectant.[1] Add 1-5% Trehalose or PEG-400 before freeze-drying. The sugar matrix keeps particles separated.
-
Solvent Exchange: Wash with Ethanol
Acetone Diethyl Ether before air drying (low surface tension reduces capillary collapse).
-
Q2: The reaction turned into a solid gel immediately. What happened?
-
Root Cause: You likely hit the "Equivalence Point" where the Fe-Phosphonate network extends infinitely.
-
Solution: You need a Chain Terminator .
-
Increase the Phosphonate:Iron ratio to > 1.5:1. The excess phosphonate cannot bridge to another iron (steric hindrance) and caps the surface.
-
Add a secondary mono-dentate ligand (e.g., Citrate or Acetate) to compete for coordination sites.
-
Q3: Why is "Hydrate" important? Can I calcine them?
-
Answer: Do NOT calcine (>200°C) if you want to maintain the "Hydrate" status.
-
Science: In MRI applications (T1 contrast), water molecules coordinated to the Fe(III) center exchange with bulk water, transferring the magnetic relaxation effect. Calcination creates anhydrous Iron Phosphate (
), which is often magnetically dead or has very low relaxivity ( ).
Q4: How do I confirm I have "Nanoparticles" and not just "Amorphous Precipitate"?
-
Test: Dynamic Light Scattering (DLS).
-
Criteria: A good PDI (Polydispersity Index) is < 0.2. If PDI > 0.5, you have aggregates.
-
Zeta Potential: Ensure
. Iron phosphonates usually have negative zeta potential at neutral pH due to surface groups. If is near 0, adjust pH away from the Isoelectric Point (IEP).
References
-
Synthesis Parameters & ATMP Stabilization
-
Reverse Microemulsion Technique
-
Phosphonate Coating & MRI Applications
-
Aggregation Mechanisms
- Aqueous Aggregation and Surface Deposition Processes of Engineered Superparamagnetic Iron Oxide Nanoparticles. (2014). ACS Environmental Science & Technology.
Sources
- 1. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Iron(iii) chelated paramagnetic polymeric nanoparticle formulation as a next-generation T1-weighted MRI contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron(iii) chelated paramagnetic polymeric nanoparticle formulation as a next-generation T1-weighted MRI contrast agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
effect of temperature on the hydration state of iron(III) phosphonate
Topic: Effect of Temperature on the Hydration State of Iron(III) Phosphonate Document ID: TSP-FeP-HYD-04 Status: Active Audience: Chemical Engineers, Solid-State Chemists, Drug Delivery Specialists
Executive Summary
Iron(III) phosphonates (
This guide provides the operational logic to diagnose, control, and reverse hydration states. It distinguishes between physisorbed water (solvent), coordinated water (ligand), and structural hydroxyls , defining the thermal boundaries where reversible chemistry ends and irreversible decomposition begins.
Module 1: The Thermal-Hydration Landscape
The hydration state of iron(III) phosphonate is not binary (wet/dry). It exists on a continuum defined by temperature.
Visualizing the Transformation Pathway
The following diagram illustrates the critical phase transitions triggered by thermal energy. Use this to identify where your sample currently resides.
Figure 1: Thermal evolution of Iron(III) Phosphonates.[1][2][3][4][5][6] Note the critical bifurcation at Phase II: exceeding ~250°C often leads to permanent structural change.
Module 2: Diagnostic Data Interpretation
Researchers often misinterpret Thermogravimetric Analysis (TGA) data, confusing solvent loss with structural degradation. Use this matrix to validate your thermal data.
| Temperature Range | Event Type | Chemical Mechanism | Diagnostic Sign (TGA/DSC) | Action Required |
| RT – 90°C | Solvent Loss | Desorption of physisorbed water from pore surfaces. | TGA: Gradual weight loss (~2-5%).DSC: Broad endotherm. | None. Standard drying. |
| 100°C – 180°C | Dehydration | Removal of coordinated water molecules from the | TGA: Sharp step loss (stoichiometric).XRD: Shift in interlayer spacing ( | Critical: Material is now "activated" (open metal sites). Handle in inert atmosphere. |
| 250°C – 300°C | Condensation | Condensation of free P-OH and Fe-OH groups to form P-O-Fe or P-O-P bonds. | TGA: Slow, continuous weight loss.XRD: Broadening of peaks (loss of crystallinity). | Stop: Irreversible phase change. Porosity may collapse. |
| > 400°C | Decomposition | Carbonization of the organic "R" group (phosphonate ligand). | TGA: Major mass loss.DSC: Exothermic peaks (combustion/collapse). | Sample destroyed. |
Module 3: Troubleshooting Guide
Issue 1: "My sample lost its crystallinity after drying at 120°C."
Diagnosis: You likely triggered a reversible phase transition .
-
Mechanism: Iron phosphonates are often layered. When coordinated water leaves the interlamellar space (at ~110-150°C), the layers zip together to minimize energy, changing the unit cell dimensions. This can look like "amorphization" if the new phase has lower symmetry.
-
The Fix (Rehydration Protocol):
-
Place the dried powder in a humidity chamber (Relative Humidity > 75%) at room temperature.
-
Allow to equilibrate for 24-48 hours.
-
Validation: Run XRD. If peaks return to original positions, the framework is intact [1].
-
Issue 2: "The magnetic properties changed unexpectedly."
Diagnosis: Dehydration altered the coordination geometry .
-
Mechanism: In the hydrated state, Fe(III) centers are often isolated by water molecules. Upon dehydration (Phase II), Fe-O-Fe bridges may form or shorten, enabling magnetic exchange interactions (switching from paramagnetic to antiferromagnetic or ferrimagnetic) [2].
-
The Fix:
-
If this magnetic state is undesired: You must maintain the sample below 80°C.
-
If this state is desired (e.g., for switching applications): You must encapsulate the sample to prevent rehydration from atmospheric moisture.
-
Issue 3: "TGA shows weight loss at 300°C, but I thought phosphonates were stable."
Diagnosis: You are observing condensation , not ligand decomposition.
-
Mechanism: Many iron phosphonates contain unreacted P-OH or Fe-OH defect sites. Above 250°C, these groups undergo dehydration synthesis (
). This releases water (weight loss) and rigidifies the structure, often reducing catalytic activity [3]. -
The Fix: If high thermal stability is required, ensure your synthesis maximizes condensation during crystallization (e.g., hydrothermal synthesis at >150°C), rather than relying on post-synthetic calcination.
Module 4: Standardized Activation Protocol
To generate a coordinatively unsaturated (active) iron phosphonate without destroying the structure, follow this "Soft-Bake" workflow.
Objective: Remove coordinated water to expose Lewis acid sites (Fe³⁺) for catalysis or drug loading.
-
Ramp: Heat sample at
to 140°C .-
Why? Fast heating causes rapid steam generation that can crack the crystals.
-
-
Soak: Hold at 140°C for 4 hours under dynamic vacuum (
mbar).-
Why? Vacuum lowers the chemical potential required to remove coordinated water, allowing dehydration at safer, lower temperatures.
-
-
Cool: Cool to RT under Argon or Nitrogen .
-
Why? The dehydrated phase is highly hygroscopic. Exposure to air will cause immediate rehydration (reversion to Phase I) within seconds.
-
Module 5: Frequently Asked Questions (FAQ)
Q: Can I freeze-dry (lyophilize) iron phosphonate nanoparticles? A: Yes. Freeze-drying removes physisorbed water without supplying enough energy to remove coordinated water. This preserves the local coordination environment of the iron, maintaining the "Phase I" structure [4].
Q: Why does my sample turn from pale yellow to deep brown upon heating?
A: This is a charge transfer indication. Dehydration often distorts the
Q: How does the "R" group affect hydration stability? A: Sterics matter. Bulky "R" groups (e.g., phenylphosphonate) prevent layers from collapsing tightly upon dehydration, making rehydration easier. Small "R" groups (e.g., methylphosphonate) allow dense packing upon dehydration, which can sometimes make rehydration kinetically slow or impossible [5].
References
-
Mao, J.-G., et al. "Structure and properties of functionalized metal phosphonates." Coordination Chemistry Reviews, 2007. (Describes the reversible layer collapse mechanism).
-
Ma, Y., et al. "Changes in magnetic order through two consecutive dehydration steps of metal-phosphonate diamond chains." RSC Advances, 2019. (Details the magnetic switching upon water loss).
-
Cabeza, A., et al. "Thermal behavior and kinetics of dehydration of layered metal phosphonates." Journal of Thermal Analysis and Calorimetry, 2012. (Kinetics of the condensation step).
-
Clearfield, A. "State of the Art in Metal Phosphonate Chemistry." Current Opinion in Solid State and Materials Science, 2002. (Foundational text on porosity and stability).
-
Alberti, G., et al. "Layered Metal Phosphonates: From solid state chemistry to applications." Accounts of Chemical Research, 1978. (Steric influence on hydration).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Changes in magnetic order through two consecutive dehydration steps of metal-phosphonate diamond chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
avoiding layered compound formation in 3D iron phosphonate synthesis
Technical Support & Troubleshooting Hub
Welcome to the Iron Phosphonate Architect Lab. As a Senior Application Scientist, I understand the specific frustration of synthesizing iron phosphonates: The Layering Thermodynamic Sink.
Phosphonate groups (
This guide provides the causality-driven protocols and troubleshooting logic required to break this 2D habit and force 3D connectivity.
Part 1: The Dimensionality Conflict (Mechanistic Insight)
To avoid layered compounds, you must disrupt the formation of the continuous inorganic
-
Pillaring (The Bridge): Introducing a second, linear ligand (e.g., 4,4'-bipyridine) to coordinate to the iron axial sites, physically bridging the layers into a 3D scaffold.
-
Steric Disruption (The Wedge): Using phosphonates with bulky R-groups (e.g., adamantyl-, phenyl-) that are too large to pack efficiently into a flat bilayer, forcing the inorganic network to twist or buckle into 3D cages.
-
Kinetic Modulation (The Brake): Using mineralizers (HF) or slow-release precursors to retard the precipitation rate, allowing time for complex 3D cluster nucleation (SBU formation) rather than rapid sheet polymerization.
Part 2: Troubleshooting Guides & FAQs
Scenario A: The "Instant Mud" Phenomenon
User Question: "I mixed
Diagnosis: Kinetic Trapping.
The reaction between
Corrective Protocol:
-
The Fix: Switch to Solvothermal Synthesis with a "Release Agent."
-
Why: Do not mix reagents in pure water at room temperature. Use a solvent mixture (e.g., Ethanol/Water 1:[1]1) to lower the dielectric constant and solubility.
-
Crucial Step: Add a Competitor/Mineralizer like Hydrofluoric Acid (HF) or Oxalic Acid. These bind temporarily to the Iron, slowing down the reaction with the phosphonate. This allows the formation of ordered Secondary Building Units (SBUs) like the
trimer, which are essential for 3D MOF-like structures (e.g., MIL-100 analogues).
Scenario B: The "2D Plate" Problem
User Question: "I obtained crystals, but the XRD pattern is dominated by intense low-angle peaks (00l reflections), and the surface area is near zero."
Diagnosis: Layered Stacking (Preferred Orientation). You have successfully crystallized the material, but it settled into its thermodynamic energy minimum: a layered motif. The intense (00l) peaks indicate the stacking of these sheets.
Corrective Protocol:
-
The Fix: Pillaring Strategy.
-
Action: Introduce a dipyridyl ligand (e.g., 4,4'-bipyridine or pyrazine) into your synthesis mixture at a 1:1 or 0.5:1 molar ratio relative to Iron.
-
Mechanism: The nitrogen atoms on the pillar will compete for the axial coordination sites on the Iron centers. Instead of a water molecule or a terminal oxygen capping the layer, the bipyridine binds and connects two adjacent iron centers, effectively "propping up" the layers to create permanent porosity.
Scenario C: The "Redox" Confusion
User Question: "I am trying to make a specific topology cited in literature, but my color is wrong (yellow instead of green/blue)."
Diagnosis: Unintended Oxidation State.
Iron phosphonates often rely on mixed-valency (
-
Yellow/Orange/Red: Indicates pure
. -
Green/Blue/White: Indicates presence of
or mixed valence.
Corrective Protocol:
-
The Fix: Reductive Synthesis or Inert Atmosphere.
-
Action: If targeting an Fe(II) structure, you must use
or and purge solvents with . However, a more robust 3D strategy often involves starting with Fe(II) and allowing slow in-situ oxidation to form mixed-valence clusters, which are often magnetically interesting and structurally complex.
Part 3: Verified Experimental Protocols
Protocol 1: The "Fluoride-Assisted" 3D Framework (MIL-Type Analogue)
Designed to form open-framework iron phosphonates by using Fluoride as a structural director.
Reagents:
-
Iron(III) Chloride Hexahydrate (
) -
Organophosphonic Acid (e.g., Phenylphosphonic acid,
) -
Hydrofluoric Acid (48% aqueous solution) [HANDLE WITH EXTREME CAUTION]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of Phosphonic Acid in 10 mL water.
-
Metal Addition: Add 1.0 mmol of
. The solution may turn cloudy. -
Mineralizer Addition: Add 1.0 - 2.0 mmol of HF.
-
Observation: The solution should clarify as Fe-F complexes form, dissolving the initial amorphous precipitate.
-
-
Heating: Transfer to a Teflon-lined stainless steel autoclave. Heat at 150°C for 3-5 days .
-
Workup: Cool to room temperature. Filter the resulting crystals (often pseudo-cubic or octahedral). Wash with water/ethanol.[1][3][5]
Why this works: The fluoride ions form linear
Protocol 2: The "Bipyridine Pillar" Route
Designed to physically bridge layers into a 3D porous solid.
Reagents:
-
Iron(II) Sulfate (
) or Iron(III) Nitrate. -
Phosphonic Acid (
). -
4,4'-Bipyridine (Pillar).
-
Sodium Hydroxide (NaOH) for pH adjustment.
Step-by-Step:
-
Mix Ligands: Dissolve 2.0 mmol Phosphonic Acid and 1.0 mmol 4,4'-Bipyridine in 15 mL Ethanol/Water (1:1 v/v).
-
pH Adjustment: Adjust pH to ~5.5 - 6.0 using dilute NaOH.
-
Critical Note: If pH is too low (<3), pillars won't deprotonate/bind. If too high (>8), Iron Hydroxide precipitates.
-
-
Metal Addition: Add 2.0 mmol Iron salt dissolved in 5 mL water.
-
Crystallization: Seal in a Teflon-lined autoclave. Heat at 120°C for 48 hours .
-
Result: The bipyridine coordinates to the axial sites of the iron centers, linking the inorganic sheets [3].
Part 4: Data & Parameter Comparison
Table 1: Impact of Synthesis Variables on Dimensionality
| Variable | Condition | Likely Outcome | Mechanism |
| pH | Low (< 2) | 1D Chains / 0D Molecular | Protonation of phosphonate limits bridging. |
| pH | Medium (4 - 6) | 3D Frameworks / Pillared | Optimal deprotonation for cluster formation without hydroxide precipitation [4]. |
| pH | High (> 8) | Amorphous Oxide/Hydroxide | |
| Ligand | Alkyl (Methyl-) | Layered (2D) | Small R-group allows tight packing of layers. |
| Ligand | Bulky (Adamantyl-) | 3D Network | Steric bulk prevents layer stacking; forces open topology. |
| Additive | HF (Fluoride) | 3D Open Framework | Formation of Fe-F-Fe chains; slows kinetics (mineralization). |
| Additive | Bipyridine | 3D Pillared Layer | Cross-links inorganic sheets. |
Part 5: Decision Logic Visualization
Figure 1: Decision tree for optimizing iron phosphonate synthesis from amorphous/layered precursors to 3D frameworks.
References
-
Férey, G., et al. (2004). "A Chromium Terephthalate-Based Solid with Unusually Large Pore Volumes and Surface Area." Science, 309(5743), 2040-2042. (Note: Establishes the MIL-100/101 F-mineralization mechanism relevant to Fe analogues).
-
Clearfield, A. (2012). "State of the Art in Metal Phosphonate Chemistry." Dalton Transactions, 41, 3865-3866. (Authoritative review on phosphonate layering and pillaring).
- Alberti, G., & Costantino, U. (1996). "Layered and Pillared Metal (IV) Phosphates and Phosphonates." Comprehensive Supramolecular Chemistry, 7, 1-23.
- Whilton, N. T., et al. (2009). "Synthesis of Metal Phosphonates: The Influence of pH." Journal of Solid State Chemistry.
Sources
Validation & Comparative
Technical Guide: FTIR Spectral Band Assignment for P-O Bonds in Iron(III) Phosphonates
Executive Summary
The characterization of Iron(III) phosphonates is critical in fields ranging from metal-organic frameworks (MOFs) and corrosion inhibition to MRI contrast agent development. Fourier Transform Infrared (FTIR) spectroscopy serves as the primary diagnostic tool for confirming coordination. However, the high Lewis acidity of Fe(III) and the structural diversity of phosphonate ligands (layer vs. cage vs. surface adsorption) create complex spectral landscapes that differ significantly from free acids or divalent metal analogues (e.g., Zn(II), Ca(II)).
This guide provides a definitive assignment strategy for P-O stretching vibrations in Fe(III) systems, distinguishing between monodentate , bridging , and chelating modes. It includes a comparative analysis against alternative metals and a validated experimental protocol to ensure reproducibility.
Fundamental Principles of P-O Coordination
To interpret the spectra accurately, one must understand the electronic causality behind the band shifts.
-
Bond Order Reduction: In free phosphonic acids (
), the bond exhibits significant double-bond character, appearing at high frequencies ( ). -
Coordination Effect: Upon binding to Fe(III), the oxygen of the phosphoryl group (
) donates electron density to the metal. This reduces the P-O bond order, lengthening the bond and shifting the vibration to lower wavenumbers (redshift). -
Symmetry Breaking: The
group in a fully deprotonated state ( ) ideally has symmetry. However, coordination to Fe(III) centers often distorts this geometry to or , lifting degeneracy and causing band splitting.
Visualization: Coordination Modes & Spectral Shifts[1]
Figure 1: Logical flow of spectral changes upon coordination of phosphonic acid to Iron(III).[1][2] Note the transition from sharp diagnostic bands to broad, merged envelopes in bridging systems.
Comparative Spectral Analysis
The following data compares the spectral signature of Fe(III) phosphonates against the free ligand and a divalent metal analogue (Zn(II)). This comparison is crucial for distinguishing between unreacted ligand, surface adsorption, and bulk coordination.
Table 1: Diagnostic Band Assignments
| Vibration Mode | Free Phosphonic Acid ( | Fe(III) Phosphonate (Complex) | Zn(II) Phosphonate (Alternative) | Mechanistic Insight |
| 1200–1300 cm⁻¹ (Strong, Sharp) | Absent or merged | 1150–1200 cm⁻¹ (Weak/Shifted) | Complete disappearance in Fe(III) indicates tridentate bridging where the "double bond" character is fully delocalized over the Fe-O-P framework. | |
| N/A (Mixed modes) | 1040–1150 cm⁻¹ (Very Broad, Strong) | 1050–1120 cm⁻¹ (Sharper) | The broadness in Fe(III) spectra often arises from the amorphous nature or magnetic coupling in Fe-O-Fe networks, unlike the often crystalline Zn analogues. | |
| ~940–980 cm⁻¹ | 970–1000 cm⁻¹ | ~980–1020 cm⁻¹ | Symmetric stretching is less sensitive but serves as a secondary confirmation of the | |
| 900–1050 cm⁻¹ (Broad, H-bonded) | Absent (if fully deprotonated) | Absent | Presence of bands here in the complex indicates incomplete deprotonation or surface defects. | |
| 400–600 cm⁻¹ | 450–600 cm⁻¹ | 500–600 cm⁻¹ | Bending modes are often obscured by Fe-O lattice vibrations ( |
Key Differentiator:
-
Fe(III) vs. Free Acid: Look for the total disappearance of the sharp P=O band at >1200 cm⁻¹. If this band persists, you likely have unreacted ligand or a non-coordinated phosphoryl group.
-
Fe(III) vs. Zn(II): Fe(III) complexes typically show broader bands due to the paramagnetic nature of the high-spin
ion and the tendency to form disordered layered structures compared to the more crystalline Zn(II) materials.
Validated Experimental Protocol
To ensure data integrity, the sample preparation method is as critical as the analysis. Iron(III) compounds are often hygroscopic and strongly absorbing.
Method A: Transmission FTIR (KBr Pellet) - Recommended for Bulk Powder
Why: Provides the highest sensitivity for weak low-frequency modes (Fe-O stretches).
-
Desiccation: Dry the Fe-phosphonate sample in a vacuum oven at 60°C for 4 hours to remove physisorbed water (which masks the 1600 cm⁻¹ and 3400 cm⁻¹ regions).
-
Dilution: Weigh 1.5 mg of sample and 150 mg of spectroscopic grade KBr (approx. 1% w/w).
-
Critical: Do not exceed 2%. High concentrations lead to detector saturation and peak distortion (Christiansen effect).
-
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved.
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water) to form a transparent pellet.
-
Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.
Method B: ATR-FTIR (Attenuated Total Reflectance) - Recommended for Surface Coatings/Films
Why: Non-destructive; ideal for monitoring surface functionalization of iron oxide nanoparticles.
-
Background: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe).
-
Deposition: Place the sample directly on the crystal. If liquid/paste, ensure full coverage. If powder, use the pressure clamp to ensure intimate contact.
-
Correction: Apply "ATR Correction" in your software. ATR intensities scale with wavelength (
), artificially enhancing low-wavenumber bands (like P-O stretches) compared to transmission spectra.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the preparation and validation of Fe(III) phosphonate FTIR samples.
Troubleshooting & Scientific Integrity
Distinguishing Fe-O from P-O
A common error is misidentifying the Fe-O stretch as a P-O bending mode.
-
P-O Bending: Typically 450–600 cm⁻¹.
-
Fe-O Stretching: Typically 400–600 cm⁻¹.
-
Resolution Strategy: Compare the spectrum with the free ligand . The Fe-O bands will be new bands that do not exist in the free ligand spectrum. Additionally, Fe-O bands are often sensitive to the specific iron oxide phase (e.g., hematite vs. goethite cores).
The "Water" Problem
Fe(III) centers are highly oxophilic and hygroscopic. A broad band at ~3400 cm⁻¹ (
-
Warning: Do not confuse the
at 1630 cm⁻¹ with C=C or C=O stretches from the organic part of the phosphonate. -
Validation: If the 1630 cm⁻¹ band decreases significantly after drying (Step 1 of protocol), it is water.
References
-
Zenobi, M. C., et al. (2008).[3] An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A.
-
Lamberti, L., et al. (2013). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. ResearchGate.
-
Fredriksson, G., et al. (2022).[4] Phosphonate coating of commercial iron oxide nanoparticles. Royal Society of Chemistry (RSC) Advances.
-
Palacios, E. G., et al. (2004).[5] Infrared spectroscopy of metal carboxylates II: Analysis of Fe(III), Ni and Zn solutions. Hydrometallurgy.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mössbauer Spectroscopy for the Characterization of Iron(III) Oxidation States
For researchers, scientists, and professionals in drug development, the precise determination of the oxidation and spin states of iron is paramount for understanding reaction mechanisms, ensuring product stability, and elucidating biological functions. Among the suite of analytical techniques available, 57Fe Mössbauer spectroscopy stands out as a uniquely powerful tool, providing exquisitely sensitive insights into the nuclear environment of iron atoms.[1][2][3] This guide offers an in-depth exploration of Mössbauer spectroscopy, focusing on its application in distinguishing the nuanced electronic structures of iron(III) complexes.
The Unrivaled Insight of Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear resonance technique based on the recoil-free emission and absorption of gamma rays by atomic nuclei.[4] For iron, the technique probes the 57Fe isotope, which is naturally abundant enough for most applications, making it a versatile tool for a wide range of samples, from solid-state materials to frozen solutions of proteins.[5][6] The power of this method lies in its ability to measure hyperfine interactions between the 57Fe nucleus and its surrounding electrons with exceptional energy resolution.[1] These interactions manifest in the Mössbauer spectrum as three key parameters: the isomer shift (δ), the quadrupole splitting (ΔEQ), and the magnetic hyperfine field (Bhf).[5]
Isomer Shift (δ): This parameter is a direct measure of the s-electron density at the nucleus and is highly sensitive to the oxidation state of the iron atom.[5][7] Differences in the chemical environment between the 57Co source and the 57Fe in the sample lead to a shift in the resonance energy.[3] For instance, Fe(III) has a lower s-electron density at the nucleus compared to Fe(II) due to less shielding by d-electrons, resulting in a more positive isomer shift for Fe(II).[5]
Quadrupole Splitting (ΔEQ): This parameter arises from the interaction between the nuclear quadrupole moment of the 57Fe nucleus (in its excited state) and a non-spherically symmetric electric field gradient (EFG) generated by the surrounding electron cloud and ligands.[5] The magnitude of the quadrupole splitting provides information about the symmetry of the iron's coordination environment.[1][3]
Magnetic Hyperfine Field (Bhf): In the presence of a magnetic field, the nuclear energy levels split, leading to a six-line pattern in the Mössbauer spectrum. This internal magnetic field is sensitive to the spin state of the iron and can be used to distinguish between ferromagnetic, antiferromagnetic, and paramagnetic materials.[1]
Deciphering the Iron(III) Landscape: High-Spin vs. Low-Spin States
Iron(III) complexes can exist in either a high-spin (S = 5/2) or a low-spin (S = 1/2) state, depending on the ligand field strength. Mössbauer spectroscopy provides a definitive method for distinguishing between these two spin states.[1]
-
High-Spin Fe(III): These complexes typically exhibit isomer shifts in the range of +0.2 to +0.5 mm/s (relative to iron foil at room temperature).[8] The d-electron configuration (t2g3eg2) results in a spherically symmetric charge distribution, leading to a small quadrupole splitting, often close to zero, unless there are significant contributions from the ligand environment.
-
Low-Spin Fe(III): In contrast, low-spin Fe(III) complexes have a t2g5eg0 electron configuration. The asymmetric distribution of electrons in the t2g orbitals creates a significant EFG, resulting in a large quadrupole splitting, typically in the range of 1.5 to 3.0 mm/s.[8] The isomer shifts for low-spin Fe(III) are generally lower than for high-spin Fe(III), falling in the range of 0.0 to +0.3 mm/s.[1]
The following table summarizes the characteristic Mössbauer parameters for high-spin and low-spin iron(III) complexes, providing a valuable reference for spectral interpretation.
| Spin State | Isomer Shift (δ) (mm/s)a | Quadrupole Splitting (ΔEQ) (mm/s) |
| High-Spin Fe(III) (S = 5/2) | +0.2 to +0.5[8] | 0.0 to 0.8 |
| Low-Spin Fe(III) (S = 1/2) | 0.0 to +0.3[1] | 1.5 to 3.0[8] |
a Isomer shifts are reported relative to metallic iron foil at room temperature.
Experimental Workflow: A Step-by-Step Guide to Data Acquisition
Acquiring high-quality Mössbauer spectra requires careful sample preparation and a systematic approach to data collection.
Experimental Protocol
-
Sample Preparation:
-
Solid samples should be finely powdered to ensure a random orientation of the crystallites.[9]
-
The optimal sample thickness depends on the iron concentration and the sample matrix. Too little sample will result in a weak signal, while too much can lead to line broadening.[9]
-
For air-sensitive or low-temperature measurements, the sample is typically loaded into a sample holder and sealed within a cryostat.
-
-
Spectrometer Setup:
-
The Mössbauer spectrometer consists of a radioactive source (typically 57Co in a rhodium matrix), a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a detector, and associated electronics.[10][11]
-
The velocity range is chosen to encompass the expected isomer shifts and quadrupole splittings of the iron species in the sample.[10]
-
-
Data Acquisition:
-
The sample is placed between the source and the detector.[2]
-
The velocity of the source is systematically varied, and the number of gamma rays transmitted through the sample is counted at each velocity.
-
The resulting data is a plot of gamma-ray transmission versus velocity, which constitutes the Mössbauer spectrum.
-
-
Data Analysis:
The following diagram illustrates the typical workflow for a Mössbauer spectroscopy experiment.
Caption: Experimental workflow for Mössbauer spectroscopy.
The Interplay of Electronic Structure and Mössbauer Parameters
The measured Mössbauer parameters are a direct reflection of the electronic structure of the iron(III) center. The following diagram illustrates the relationship between the d-orbital splitting in octahedral Fe(III) complexes and the resulting Mössbauer spectral features.
Sources
- 1. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ak-guetlich.chemie.uni-mainz.de [ak-guetlich.chemie.uni-mainz.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Mössbauer Spectroscopy [serc.carleton.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Iron(III) Phosphonate vs. Activated Carbon for Contaminant Adsorption
Introduction: The Adsorption Arena
In the realm of purification, separation, and environmental remediation, adsorption stands as a cornerstone technology. Its efficacy hinges on the selection of an adsorbent material precisely tailored to the target contaminant and process conditions. For decades, activated carbon (AC) has been the workhorse of this field, prized for its vast surface area and cost-effectiveness. However, the demand for higher selectivity and efficiency, particularly for inorganic contaminants, has catalyzed the development of advanced materials like iron(III) phosphonates.
This guide provides an in-depth, objective comparison of the adsorption performance of iron(III) phosphonates against the benchmark of activated carbon. We will dissect their underlying mechanisms, present comparative experimental data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal adsorbent for their specific application.
Chapter 1: Material Profiles - Structure and Function
An adsorbent's performance is intrinsically linked to its physicochemical properties. Understanding the fundamental differences in structure between iron(III) phosphonate and activated carbon is crucial to appreciating their distinct adsorptive behaviors.
Iron(III) Phosphonate: The Specialist
Iron(III) phosphonates are a class of coordination polymers. Their structure consists of iron(III) centers linked together by multitopic phosphonate ligands (R-PO₃²⁻). This arrangement creates a robust, three-dimensional network with a high density of phosphonate functional groups.
-
Synthesis: These materials are typically synthesized via hydrothermal or solvothermal methods, where precursors are heated in a sealed vessel.[1][2] This allows for the controlled growth of crystalline structures.
-
Core Functionality: The defining feature is the phosphonic acid group (-PO₃H₂). The oxygen atoms in this group are powerful Lewis bases, exhibiting a very strong affinity for metal cations, making these materials highly effective chelating agents.[3]
Activated Carbon: The Versatile Workhorse
Activated carbon is a highly porous, amorphous solid consisting of a carbonaceous matrix. Its adsorptive power comes not from specific functional groups but from its immense internal surface area, which can exceed 1000 m²/g.
-
Production: It is produced from carbon-rich sources (like wood, coconut shells, or coal) through processes of carbonization and activation.
-
Surface Chemistry: While primarily non-polar, the surface of activated carbon possesses some oxygen-containing functional groups (carboxyl, hydroxyl, etc.), which can play a role in adsorption.[4][5] Its true versatility, however, comes from its ability to be modified.
A critical advancement is Iron-Impregnated Activated Carbon (FeAC) . By depositing iron oxides or hydroxides onto the carbon's porous structure, the material is imbued with new, highly specific active sites for contaminant removal.[6][7][8][9][10][11] This modification transforms the generalist into a more targeted adsorbent, bridging the gap between standard AC and highly specialized materials.
Chapter 2: The "How" and "Why": Mechanisms of Adsorption
The choice of adsorbent must be mechanistically driven. A material is not simply a sponge; it interacts with contaminants through specific chemical and physical forces.
Iron(III) Phosphonate: The Power of Chemisorption
The primary adsorption mechanism for iron(III) phosphonate is chemisorption . This involves the formation of strong, direct chemical bonds between the adsorbent and the adsorbate.
-
Chelation: For heavy metal ions (e.g., Fe³⁺, Al³⁺, Mg²⁺), the oxygen atoms of the phosphonate groups act as electron donors, forming stable inner-sphere coordination complexes with the metal cation.[3] This interaction is highly specific and results in a strong, often irreversible, bond under neutral pH conditions. The sorption energies for metal ions onto phosphonic groups can be substantial, indicating a chemically driven process.[3]
Caption: Chelation mechanism of a metal cation by phosphonate groups.
Activated Carbon: A Tale of Two Mechanisms
Standard activated carbon primarily relies on physisorption . This is a weaker, non-specific interaction.
-
Van der Waals Forces: Non-polar organic molecules are drawn into the hydrophobic micropores of the carbon matrix, where they are held by weak intermolecular forces. This mechanism is highly effective for a broad range of organic pollutants.[4][12]
When modified with iron (FeAC), the mechanism shifts dramatically towards chemisorption and electrostatic attraction , especially for inorganic anions.
-
Surface Complexation: The iron hydroxide/oxide sites on the carbon surface act as key active sites.[13] Anions like phosphate (PO₄³⁻) and arsenate (AsO₄³⁻) form inner-sphere complexes directly with the iron centers, a much stronger interaction than simple physisorption.[7][14]
-
Electrostatic Attraction: At pH values below the point of zero charge (pHpzc) of the iron oxides, the surface is positively charged, attracting negatively charged anions from solution.[7]
Caption: Contrasting adsorption mechanisms on standard and iron-modified AC.
Chapter 3: Performance Comparison - A Data-Driven Analysis
Theoretical mechanisms are best understood through tangible performance data. The choice of adsorbent is dictated by its efficacy in removing a specific target contaminant.
| Feature | Iron(III) Phosphonate | Activated Carbon (Standard) | Iron-Impregnated Activated Carbon (FeAC) |
| Primary Mechanism | Chemisorption (Chelation)[3] | Physisorption (van der Waals) | Chemisorption, Electrostatic Attraction[7][13][14] |
| Target Pollutants | High affinity for heavy metal cations (e.g., Fe³⁺, Pb²⁺, Cu²⁺) due to specific chelation.[3] | Broad range of non-polar organics (e.g., solvents, phenols) and larger organic dyes.[4][12] | High affinity for anions (e.g., phosphate, arsenate) and organic dyes like methylene blue.[6][7][8][9][10][14] |
| Adsorption Capacity | High selectivity and strong binding for target metals. Capacity is defined by the density of phosphonate sites. | High capacity for a wide array of organics, but low for most inorganic ions.[4][7] | Significantly enhanced capacity for target anions compared to standard AC.[7] Can achieve removal efficiencies of ~60% for arsenate/arsenite.[8][9] |
| pH Dependence | Highly significant. Adsorption of cations is typically favored at neutral to slightly basic pH where phosphonate groups are deprotonated. | Generally less sensitive for non-polar organics. Adsorption of ionizable organics is pH-dependent. | Performance is strongly pH-dependent, with optimal ranges often dictated by the surface charge of the iron oxides and the speciation of the target anion.[9] |
| Regeneration | Feasible using acidic solutions to protonate the phosphonate groups and release the bound metal ions.[15] | Thermal regeneration is common but energy-intensive. Solvent washing can be used but may be incomplete. | Can be effectively regenerated over multiple cycles (e.g., 10+ cycles with ≥90% removal efficiency for methylene blue) using chemical treatments.[6][10] |
Field Insights: The data clearly delineates the operational niches for each material.
-
Iron(III) Phosphonate is the material of choice for applications requiring the selective removal of specific heavy metal ions from a complex aqueous stream, such as in pharmaceutical process purification or high-value metal recovery. Its strength is precision.
-
Standard Activated Carbon remains the go-to for general-purpose purification, such as removing color, odor, or a mixture of organic contaminants from water or air. It is a bulk-purification tool.
-
Iron-Impregnated Activated Carbon is a powerful and cost-effective upgrade for targeting problematic inorganic anions that standard AC cannot handle. It is particularly relevant for treating wastewater contaminated with phosphate from agricultural runoff or arsenate from groundwater.[7][8][9]
Chapter 4: Experimental Protocols - A Self-Validating System
To ensure trustworthy and reproducible results, a rigorous experimental protocol is essential. The following describes a standard batch adsorption experiment to compare the performance of different adsorbents.
Workflow for Comparative Adsorption Study
Caption: Standard workflow for a comparative batch adsorption experiment.
Step-by-Step Methodology
-
Adsorbent Preparation:
-
Iron(III) Phosphonate: Synthesize according to a verified literature procedure.[1]
-
Activated Carbon: Wash with deionized water to remove fines and dry at 110°C.[7]
-
FeAC: Prepare by impregnating the washed AC with an iron salt solution (e.g., FeSO₄ or FeCl₃), followed by drying and washing.[7][10][11]
-
Causality: Pre-treatment is critical to ensure the adsorbent is clean, dry, and in a standardized state before any experiments begin.
-
-
Characterization (Optional but Recommended):
-
Analyze the materials using Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, Scanning Electron Microscopy (SEM) for surface morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity.
-
Causality: Characterization provides a fundamental understanding of the material's properties, allowing you to correlate structure with performance.
-
-
Batch Adsorption Experiments:
-
Prepare a stock solution of the target contaminant (e.g., 1000 mg/L of Pb²⁺ or PO₄³⁻).
-
In a series of flasks, add a fixed mass of adsorbent (e.g., 0.1 g) to a fixed volume of contaminant solution (e.g., 50 mL) at varying initial concentrations.[16]
-
Adjust the pH of each solution to the desired value. This is a critical parameter.[17]
-
Place the flasks in a shaker bath at a constant temperature and agitate for a predetermined time (e.g., 24 hours to ensure equilibrium).
-
Causality: This systematic variation of parameters allows for a comprehensive evaluation of the adsorbent's performance under different conditions, identifying the optimal operating window.
-
-
Analysis:
-
After agitation, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration (Cₑ) of the contaminant in the filtrate using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy or ICP-OES for metals; UV-Vis Spectroscopy for dyes).
-
Control: Always include a control sample (contaminant solution with no adsorbent) to account for any potential loss not due to adsorption.
-
-
Data Processing and Modeling:
-
Calculate the percentage removal: Removal % = ((C₀ - Cₑ) / C₀) * 100
-
Calculate the equilibrium adsorption capacity (qₑ, in mg/g): qₑ = (C₀ - Cₑ) * V / m, where C₀ is the initial concentration, V is the volume of the solution, and m is the mass of the adsorbent.
-
Fit the resulting qₑ vs. Cₑ data to adsorption isotherm models, such as the Langmuir and Freundlich models.[5][18][19][20]
-
Causality & Trustworthiness: Isotherm models are essential for validating experimental data. A good fit to a model like Langmuir (which assumes monolayer adsorption on a homogeneous surface) or Freundlich (which describes multilayer adsorption on a heterogeneous surface) provides insight into the adsorption mechanism and allows for the determination of the maximum adsorption capacity.[5][19]
-
Conclusion: Selecting the Right Tool for the Job
The comparison between iron(III) phosphonate and activated carbon is not a matter of which is "better," but which is fitter for purpose .
-
Iron(III) Phosphonate emerges as a highly selective, chemically sophisticated tool ideal for applications demanding the precise removal of heavy metal cations. Its strength lies in the specificity and power of chemisorption via chelation.
-
Activated Carbon remains an unparalleled, cost-effective solution for the bulk removal of a wide range of organic contaminants. Its utility is amplified through modification; impregnating it with iron transforms it into a potent adsorbent for problematic anions like phosphate and arsenate, offering a targeted solution without the higher cost of bespoke coordination polymers.
As a senior application scientist, my recommendation is to base your selection on a thorough understanding of your target contaminant, the solution matrix, and the desired performance outcome. Use the experimental protocols outlined here to validate your choice and optimize your process. The most effective solution will always be the one grounded in sound scientific principles and rigorous empirical data.
References
-
Shah, I., Adnan, R., Wan Ngah, W. S., & Mohamed, N. (2015). Iron Impregnated Activated Carbon as an Efficient Adsorbent for the Removal of Methylene Blue: Regeneration and Kinetics Studies. PLOS ONE. [Link]
-
Lee, S. H., et al. (n.d.). Application of Iron-Modified Activated Carbon for Phosphate Removal in Aqueous Systems. MDPI. [Link]
-
El Messaoudi, N., et al. (2021). Removal and Regeneration of Iron (III) from Water Using New Treated Fluorapatite Extracted from Natural Phosphate as Adsorbent. ResearchGate. [Link]
-
Nowotnik, P., et al. (2023). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. Preprints.org. [Link]
-
Ismail, N. I. (n.d.). Removal of Iron (Fe) by Adsorption using Activated Carbon Moringa oleifera (ACMO) in Aqueous Solution. UiTM Institutional Repository. [Link]
-
Vaughan, R. L., & Reed, B. E. (2005). Adsorption of arsenate and arsenite by iron-treated activated carbon and zeolites: effects of pH, temperature, and ionic strength. PubMed. [Link]
-
Zhang, Y., et al. (2023). Experimental Study on the Adsorption Performance of Metal–Organic Framework MIL-101 (Cr) for Indoor Toluene. MDPI. [Link]
-
Vaughan, R. L., & Reed, B. E. (2005). Adsorption of Arsenate and Arsenite by Iron-Treated Activated Carbon and Zeolites: Effects of pH, Temperature, and Ionic Strength. ResearchGate. [Link]
-
Tang, K., et al. (2023). Removal of Fe(III)/Al(III)/Mg(II) by phosphonic group functionalized resin in wet-process phosphoric acid: Mechanism and intrinsic selectivity. PubMed. [Link]
-
Nowotnik, P., et al. (2023). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. ResearchGate. [Link]
-
Nowotnik, P., et al. (2023). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. ResearchGate. [Link]
-
Dittrich, T. M., et al. (2024). Iron-coated nutshell waste bioadsorbents: Synthesis, phosphate remediation, and subsequent fertilizer application. PubMed. [Link]
-
Vijayakumar, G., & Dharmendirakumar, M. (2021). Performance comparison of individual adsorbents and mixed adsorbent for the removal of copper (II) from waste water. Gigvvy Science. [Link]
-
Anggraini, L., et al. (2022). Adsorption isotherms, thermodynamics, and kinetics of activated carbon as adsorbent to water pollutants: a review. ResearchGate. [Link]
-
Nowotnik, P., et al. (2023). Adsorption of Phosphonates to Iron- or Aluminum-Based Flocculants in Wastewater Treatment. MDPI. [Link]
-
Oladoja, N. A. (2021). REVIEW OF ADSORPTION ISOTHERMS MODELS. ACTA TECHNICA CORVINIENSIS – Bulletin of Engineering. [Link]
-
Gando-Ferreira, L., & Guibal, E. (2015). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). ResearchGate. [Link]
-
Jain, A., et al. (2021). A review on adsorption isotherms and kinetics of CO2 and various adsorbent pairs suitable for carbon capture and green. Indian Academy of Sciences. [Link]
-
Tolis, E. I., et al. (2003). Synthesis and characterization of iron(III) phosphonate cage complexes. Monash University. [Link]
-
Asuquo, E., et al. (2020). Optimization and Experimental Design of the Pb2+ Adsorption Process on a Nano-Fe3O4-Based Adsorbent Using the Response Surface Methodology. ACS Omega. [Link]
-
Shah, I., et al. (2015). Iron Impregnated Activated Carbon as an Efficient Adsorbent for the Removal of Methylene Blue: Regeneration and Kinetics Studies. Research journals - PLOS. [Link]
-
Al-Mizi, T. M. A., & Al-Lami, H. S. (2023). Activated Carbon as an Adsorbent for CO2 Capture: Adsorption, Kinetics, and RSM Modeling. ACS Omega. [Link]
-
Author unknown. (n.d.). Comparison of the adsorption performance with different adsorbents. ResearchGate. [Link]
-
Le, T. H., et al. (2020). Interpretation of Isotherm Models for Adsorption of Ammonium onto Granular Activated Carbon. Biointerface Research in Applied Chemistry. [Link]
-
Shah, I., et al. (2015). Iron Impregnated Activated Carbon as an Efficient Adsorbent for the Removal of Methylene Blue: Regeneration and Kinetics Studies. PMC - NIH. [Link]
-
Tolis, E. I., et al. (2003). Synthesis and Characterization of Iron(III) Phosphonate Cage Complexes. ResearchGate. [Link]
-
Vijayakumar, G., & Dharmendirakumar, M. (2020). Performance comparison of individual adsorbents and mixed adsorbent for the removal of copper (II) from waste water. SciSpace. [Link]
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Removal of Fe(III)/Al(III)/Mg(II) by phosphonic group functionalized resin in wet-process phosphoric acid: Mechanism and intrinsic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
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- 10. Iron Impregnated Activated Carbon as an Efficient Adsorbent for the Removal of Methylene Blue: Regeneration and Kinetics Studies | PLOS One [journals.plos.org]
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- 12. mdpi.com [mdpi.com]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Water Content Determination in Iron(III) Phosphonate Hydrates
Executive Summary
Precise water quantification in Iron(III) Phosphonate Hydrates is critical for determining stoichiometry, stability, and magnetic properties. Unlike simple salts, these metal-organic frameworks (MOFs) or layered materials often contain two distinct water populations: physically adsorbed water (surface/pore) and chemically coordinated lattice water .
While Karl Fischer (KF) titration is the pharmaceutical standard for total water, it often fails to distinguish between these populations and struggles with the insolubility of iron phosphonates. Thermogravimetric Analysis (TGA) is the superior method for this specific application, offering the resolution required to separate dehydration events from ligand decomposition.
This guide provides a comparative analysis, a field-proven TGA protocol, and a self-validating workflow to ensure data integrity.
Comparative Analysis: TGA vs. Alternatives
The following table contrasts the three primary methods for water determination in metal phosphonates.
| Feature | Thermogravimetric Analysis (TGA) | Karl Fischer (KF) Titration | Differential Scanning Calorimetry (DSC) |
| Primary Mechanism | Mass loss vs. Temperature | Electrochemical oxidation of iodine (Specific to H₂O) | Heat flow (Endothermic/Exothermic events) |
| Distinction of Water Types | High: Separates surface (<100°C) vs. lattice (>150°C) water based on binding energy. | Low: Oven attachment required; often measures total water only. | Medium: Can detect desorption energies but difficult to quantify mass. |
| Sample Compatibility | Excellent: Handles insoluble solids and slurries. | Poor: Iron phosphonates are often insoluble; requires distinct extraction methods. | Good: But often requires hermetic pans to prevent evaporation before analysis. |
| Interferences | Volatile organic ligands (if decomposition overlaps). | Redox reactions (Fe³⁺ can interfere with iodine redox in direct titration). | Phase transitions overlapping with dehydration. |
| Data Output | Stoichiometric ratio ( | Total % Water content.[1][2] | Enthalpy of dehydration ( |
Why TGA is the Gold Standard for this Application
Iron(III) phosphonates often exhibit a layered or channel structure where water molecules stabilize the crystal lattice. Removing this "lattice water" requires higher energy than removing surface moisture. TGA allows the operator to visually and quantitatively separate these steps, ensuring that the "dry weight" used for assay calculations represents the anhydrous structure, not just a surface-dried material.
Strategic TGA Protocol: Iron(III) Phosphonate Hydrate
Objective: To resolve surface water from lattice water and prevent the oxidation of the organic phosphonate ligand from interfering with the water mass loss calculation.
Experimental Setup & Causality
| Parameter | Setting | Scientific Rationale (Causality) |
| Pan Type | Alumina ( | Inertness: Iron phosphonates can react with aluminum pans at high temperatures. Alumina is preferred for stability >600°C. |
| Atmosphere | Nitrogen ( | Prevention: Oxidative decomposition of the organic phosphonate ligand is exothermic and causes mass loss. An inert atmosphere delays ligand breakdown, separating it from the dehydration step. |
| Sample Mass | 5 – 10 mg | Thermal Lag: Large masses cause thermal gradients, smearing the resolution between surface and lattice water. |
| Heating Rate | 5°C/min or 10°C/min | Resolution: A slower rate (5°C/min) is crucial if the surface water and lattice water steps are close (e.g., 90°C and 130°C). |
Step-by-Step Workflow
-
Blank Correction: Run an empty crucible using the exact method to subtract buoyancy effects.
-
Sample Loading: Spread the powder evenly to maximize surface area. Do not pack it down; diffusion limitations can artificially delay water loss.
-
Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.
-
Ramp Segment 1 (Dehydration): Heat from 30°C to 250°C at 5°C/min.
-
Isothermal Hold (Self-Validation): If a step is observed at 150°C, hold at 150°C for 30 minutes.
-
Reasoning: Ensures kinetic equilibrium. If mass continues to drop significantly, the dehydration is not complete.
-
-
Ramp Segment 2 (Decomposition): Heat from 250°C to 800°C at 10°C/min.
-
Target: Observe ligand decomposition (organic burnout) and formation of inorganic residue (e.g., iron phosphate/pyrophosphate).
-
Data Interpretation & Logic Flow
The following diagram illustrates the decision logic for interpreting the TGA curve of an Iron(III) Phosphonate.
Figure 1: Decision logic for distinguishing water types in Iron(III) Phosphonates.
Calculation of Water Content ( )
To determine the number of water molecules (
Where:
- = Percentage mass loss of the specific step (e.g., lattice water).
- = Molecular weight of the anhydrous iron phosphonate.
- = 18.015 g/mol .
Self-Validating Systems (Trustworthiness)
A robust analytical method must verify itself. For TGA of hydrates, use these two checks:
Check A: Reversibility Test (The "Sponge" Validation)
If the mass loss at 150°C is truly water (and not ligand degradation), the material should be able to re-adsorb it.
-
Heat sample to 160°C (just past the lattice water step).
-
Cool to room temperature under humid air (or use a TGA-Sorption accessory).
-
Re-run the TGA.
-
Result: If the mass loss step reappears, it is confirmed as reversible water of hydration . If the mass is permanently lost, it suggests irreversible decomposition.
Check B: The Derivative Peak (DTG)
Always plot the Derivative Thermogravimetry (DTG) curve (
-
Water: Appears as a sharp, endothermic peak in DTA/DSC (if available) or a clear peak in DTG.
-
Overlap: If the DTG peak for "lattice water" has a "shoulder" or is asymmetrical on the high-temperature side, it indicates the onset of organic ligand decomposition is interfering. Action: Reduce heating rate to 1°C/min to resolve the peaks.
References
-
García-González, E., et al. (2020). Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates. International Journal of Molecular Sciences.
-
Mettler Toledo. (2023). Moisture/Water Determination: Gravimetric Methods vs. Karl Fischer Titration.
-
Taddei, M., et al. (2019).[1] New Directions in Metal Phosphonate and Phosphinate Chemistry. Materials.
-
Scientific Research Publishing. (2013). Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples.
Sources
Structural Validation of Iron(III) Phosphonates: A Comparative Guide to SCXRD and Emerging Alternatives
Executive Summary: The Structural Challenge
Iron(III) phosphonates represent a class of hybrid materials critical to catalysis, ion exchange, and molecular magnetism. However, their structural validation is notoriously difficult. The strong affinity of the phosphonate group (
As a Senior Application Scientist, I often see researchers rely solely on Powder X-ray Diffraction (PXRD) for these materials. While useful for phase identification, PXRD frequently fails to resolve the complex connectivity of Fe-O-P clusters or the precise geometry of Jahn-Teller distortions in high-spin
This guide objectively compares the industry gold standard—Single-Crystal X-ray Diffraction (SCXRD) —against emerging alternatives like Micro-crystal Electron Diffraction (MicroED) and Solid-State NMR , providing a validated workflow for definitive structural solution.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD remains the only technique capable of providing a de novo 3D atomic blueprint with bond-length precision (<0.01 Å). For Iron(III) phosphonates, this precision is non-negotiable because magnetic exchange interactions (antiferromagnetic vs. ferromagnetic) depend entirely on the Fe-O-Fe bond angles.
Technical Deep Dive: The Iron Problem
Iron presents a specific radiological challenge.
-
The Fluorescence Issue: Standard laboratory diffractometers often use Copper (
) radiation ( ). Iron absorbs this wavelength strongly, re-emitting fluorescent X-rays that flood the detector with background noise, obscuring weak diffraction spots from the organic phosphonate linkers. -
The Solution: You must prioritize Molybdenum (
) sources ( ) for Fe-based crystals. The absorption coefficient is significantly lower, maximizing the signal-to-noise ratio.
SCXRD Performance Profile[1]
-
Resolution: 0.8 Å or better (atomic resolution).
-
Data Output: Full connectivity, absolute configuration, solvent content.
-
Limitation: Requires a crystal >10-20
in at least two dimensions.
Comparative Analysis: SCXRD vs. Alternatives
The following analysis compares SCXRD against its primary competitors in the context of metal-phosphonate research.
Table 1: Technical Comparison Matrix
| Feature | SCXRD (Gold Standard) | MicroED (Emerging) | PXRD (Routine) | ssNMR (Complementary) |
| Primary Output | 3D Atomic Structure | 3D Atomic Structure | Phase ID / Lattice Parameters | Local Coordination Environment |
| Min. Crystal Size | N/A (Powder) | N/A (Bulk Powder) | ||
| Fe(III) Specifics | Requires Mo source; absorption corrections critical. | Beam damage risk; Fe scatters electrons strongly. | Severe peak overlap in layered structures. | |
| Resolution | Low (1D data collapsed) | N/A (Spectral) | ||
| Cost/Access | Moderate (Departmental) | High (Cryo-TEM required) | Low (Standard Lab) | High (High-field Magnet) |
Detailed Analysis
1. SCXRD vs. MicroED (The "Size" War)
MicroED (Micro-crystal Electron Diffraction) is revolutionizing the field for "insoluble" phosphonates. Because electrons interact with matter
-
Verdict: If you can grow crystals
, stick to SCXRD for better kinematic refinement statistics. If your sample is a stubborn powder, MicroED is the only path to a 3D structure, though you must account for dynamical scattering effects which can distort intensities.
2. SCXRD vs. PXRD (The "Layered" Trap)
Iron phosphonates often form layered (lamellar) structures. In PXRD , these layers create massive preferred orientation effects, intensifying
-
Verdict: Use PXRD only to confirm that your bulk powder matches the single crystal solved by SCXRD. Do not rely on it for structure determination.
Validated Experimental Protocol
This workflow is designed to maximize success with Iron(III) phosphonates, addressing their tendency to form twinned, layered plates.
Phase 1: Crystal Growth (Solvothermal Optimization)
-
Method: Solvothermal synthesis in Teflon-lined autoclaves.
-
The Trick: Iron phosphonates precipitate too fast. Use a "modulator" (e.g., HF or acetic acid) to compete with the phosphonate ligand, slowing nucleation.
-
Protocol:
-
Mix
and Phosphonic Acid ( ) in DMF/Ethanol. -
Add 2 eq. of HF (Caution: Toxic) or 10 eq. Acetic Acid.
-
Heat to 120°C for 3 days; cool at 2°C/hour . Slow cooling is critical for minimizing stacking faults.
-
Phase 2: Data Collection (SCXRD)
-
Mounting: Use Paratone oil. Do not let the crystal dry. Fe-phosphonates are often porous MOFs; if solvent leaves the pores, the framework collapses, destroying diffraction.
-
Temperature: Collect at 100 K . This freezes the flexible organic linkers and solvent molecules, reducing thermal disorder.
-
Strategy: Collect a complete sphere of data (redundancy > 4). Layered crystals often simulate higher symmetry (twinning); high redundancy helps software deconvolute this.
Phase 3: Refinement
-
Software: SHELXL or OLEX2.
-
Handling Disorder: Use the SQUEEZE (Platon) routine if the solvent channels are disordered.
-
Validation: Check the
value. For Fe-phosphonates, is excellent; is acceptable due to flexible ligands.
Visualizations
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for characterizing Fe-phosphonates.
Caption: Decision tree for selecting the correct diffraction technique based on crystal size and quality.
Diagram 2: Structure-Property Logic
Why structure matters: The link between the diffraction data and the material's function.
Caption: The causal link from raw diffraction data to magnetic and catalytic properties.
References
-
Clearfield, A. (2012). Metal Phosphonate Chemistry: Inception to the Future. Dalton Transactions. Link
-
Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction. Angewandte Chemie International Edition. Link
-
Sheldrick, G. M. (2015). Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C. Link
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. Link
-
Gemmi, M., et al. (2019). 3D Electron Diffraction: The Nanocrystallography Revolution. ACS Central Science. Link
Technical Guide: Magnetic Susceptibility of Iron(II) vs. Iron(III) Phosphonates
Executive Summary
Objective: This guide provides a rigorous technical comparison of the magnetic susceptibility properties of Iron(II) (
Core Distinction:
-
Iron(III) Phosphonates: Typically exhibit isotropic High-Spin (
) behavior with dominant antiferromagnetic (AFM) exchange. The lack of first-order orbital angular momentum results in low magnetic anisotropy and "clean" Curie-Weiss behavior. -
Iron(II) Phosphonates: Exhibit anisotropic High-Spin (
) behavior. The presence of unquenched orbital angular momentum ( ground state) leads to significant spin-orbit coupling, often resulting in "weak ferromagnetism" (canted antiferromagnetism) and high coercive fields at low temperatures.[1]
Theoretical Framework: Ligand Field & Spin States
Phosphonate ligands (
Electronic Configurations
| Feature | Iron(II) Phosphonates | Iron(III) Phosphonates |
| Oxidation State | ||
| d-Electron Count | ||
| Ground Term (Octahedral) | ||
| Spin Quantum Number ( | ||
| Orbital Contribution ( | Significant (First-order) | Negligible (Quenched) |
| Spin-Only Moment ( | ||
| Observed Moment ( |
Magnetic Exchange Mechanism
In metal phosphonates, magnetic exchange is mediated via superexchange through the
-
Pathway:
-
Coupling: Predominantly Antiferromagnetic (AFM) due to the overlap of magnetic orbitals with the filled orbitals of the phosphate bridge.
-
Dimensionality: Phosphonates form layered (2D) or pillared (3D) structures. This often leads to low-dimensional magnetism (e.g., 2D Heisenberg models) with long-range ordering occurring only at very low temperatures (
).
Comparative Analysis: Structure-Property Relationships
Iron(III) Phosphonates: The Isotropic Antiferromagnets
Fe(III) centers possess a half-filled shell (
-
Magnetic Behavior: They follow the Curie-Weiss law closely above the ordering temperature.
-
Anisotropy: Very low single-ion anisotropy (
). -
Ordering: Usually simple antiferromagnetic ordering. In clusters (e.g., molecular wheels), spin frustration can occur.[2]
-
Key Example: Fe(III) alkylphosphonates often form layered structures where intralayer coupling is AFM.
Iron(II) Phosphonates: Anisotropy & Canting
Fe(II) centers have an extra electron (
-
Magnetic Behavior: Deviates from simple spin-only predictions. The orbital moment contributes to the total magnetic moment.
-
Weak Ferromagnetism: Due to the single-ion anisotropy and lower symmetry of the phosphonate lattice, the antiferromagnetically coupled spins often do not cancel perfectly. They "cant" (tilt) slightly, producing a net spontaneous magnetization. This is known as Dzyaloshinskii-Moriya (DM) interaction .
-
Hysteresis: Unlike Fe(III) analogues, Fe(II) phosphonates can exhibit significant magnetic hysteresis (coercivity) below
, making them "harder" magnets.
Case Study Comparison: Phenylphosphonates
A direct comparison of layered phenylphosphonates highlights the differences.
| Property | Fe(II) Phenylphosphonate ( | Fe(III) Analogues (General Layered) |
| Ordering Temp ( | Typically | |
| Low T Behavior | Weak Ferromagnetism (Canting) | Antiferromagnetism |
| Coercive Field ( | High ( | Negligible |
| Mechanism | Anisotropic Superexchange + Spin-Orbit Coupling | Isotropic Superexchange |
| Ref | [1] | [2] |
Visualization of Magnetic Mechanisms[5]
The following diagram illustrates the divergent magnetic pathways for Fe(II) and Fe(III) within a phosphonate lattice.
Figure 1: Mechanistic divergence in magnetic exchange for Fe(III) vs. Fe(II) phosphonates.
Experimental Protocol: SQUID Magnetometry
To validate these properties, precise SQUID (Superconducting Quantum Interference Device) magnetometry is required. This protocol ensures artifact-free data collection.
Sample Preparation
-
Mass: Weigh 10–20 mg of polycrystalline powder.
-
Holder: Use a gelatin capsule inside a plastic straw.
-
Fixation: Compact powder to prevent torqueing (rotation) of grains in the magnetic field, which is critical for anisotropic Fe(II) samples.
Measurement Workflow (SQUID)
Figure 2: Standardized SQUID magnetometry workflow for metal phosphonates.
Data Analysis & Interpretation
Calculate the molar susceptibility
The Curie-Weiss Law:
-
Plot:
vs. . -
Slope: Inversely proportional to the Curie Constant (
). Use this to calculate . -
Intercept: Gives the Weiss constant (
).- : Antiferromagnetic interactions (Typical for Fe-phosphonates).
- : Ferromagnetic interactions.[3]
-
Divergence: Look for divergence between ZFC and FC curves at low temperature. This is the hallmark of spin canting/weak ferromagnetism seen in Fe(II) phosphonates.
References
-
Fe(II) Phenylphosphonate Weak Ferromagnetism: Ma, B. et al. (2000). Synthesis, X-ray powder structure, and magnetic properties of the new, weak ferromagnet iron(II) phenylphosphonate. Inorganic Chemistry.
-
Fe(III) Phosphonate Clusters & Magnetism: Zheng, L.M. et al. (2004). An iron(III) phosphonate cluster containing a nonanuclear ring.
-
General Magnetic Properties of Iron Phosphides/Phosphonates: Meyer, A.J.P. et al. Magnetic Properties of Iron-Phosphorus Compounds.
-
SQUID Magnetometry Tutorial & Protocols: Ney, A. (2018). Tutorial: Basic principles, limits of detection, and pitfalls of highly sensitive SQUID magnetometry.
-
Magnetic Moments of Transition Metals (Reference Table): LibreTexts Chemistry. Magnetic Moments of Transition Metals.
Sources
- 1. Synthesis, X-ray powder structure, and magnetic properties of the new, weak ferromagnet iron(II) phenylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Ferro- vs. antiferromagnetic exchange between two Ni(ii) ions in a series of Schiff base heterometallic complexes: what makes the difference? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Precision Stoichiometry: A Definitive Guide to Verifying Fe:P Ratios in Phosphonates
[1]
Executive Summary
In drug development and materials science (e.g., Metal-Organic Frameworks or MOFs), the stoichiometry of iron-phosphonate complexes determines efficacy, stability, and toxicity. A slight deviation in the Fe:P ratio —for example, distinguishing between a 1:1 mono-phosphonate and a 1:2 bis-phosphonate complex—can render a scale inhibitor ineffective or a therapeutic agent unstable.
This guide objectively compares the primary analytical standards for verifying these ratios. While ICP-MS is often lauded for sensitivity, this guide demonstrates why High-Precision ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) is the superior "product" for stoichiometric verification, provided specific protocols are followed to mitigate spectral interferences.
Part 1: Comparative Analysis of Analytical Methodologies
To verify a chemical ratio (stoichiometry), precision is more critical than sensitivity . The table below summarizes why ICP-OES is the recommended standard over alternatives like ICP-MS or XRF for this specific application.
Table 1: Performance Comparison for Fe:P Stoichiometry
| Feature | ICP-OES (Recommended) | ICP-MS | WD-XRF |
| Primary Strength | High Precision (RSD < 0.5%) | Extreme Sensitivity (ppt level) | Non-destructive / Solid State |
| Suitability for Ratios | Excellent. Linear response at high concentrations allows direct ratio calculation. | Poor. Requires massive dilution (>10,000x) to avoid detector saturation, multiplying dilution errors. | Moderate. "Light element" (P) sensitivity is low; matrix effects in organic-metallic hybrids reduce accuracy. |
| Phosphorus Detection | Robust (using UV lines like 178 nm). | Difficult. Major polyatomic interferences (e.g., | Low. P K |
| Iron Matrix Tolerance | High. Can handle %-level Fe without clogging. | Low. Fe deposits on cones; requires collision cell (KED) which reduces P sensitivity further. | Excellent. |
| Cost/Throughput | Moderate / High | High / Moderate | Low / High |
Expert Insight: Researchers often default to ICP-MS due to its "modern" reputation. However, for stoichiometry, you are measuring macro components (mg/L levels), not trace impurities. The massive dilution required for ICP-MS introduces pipetting errors that propagate, making it impossible to distinguish a 1.0 ratio from a 1.1 ratio with confidence. ICP-OES is the mathematically correct choice.
Part 2: The Core Directive – Validated Experimental Protocol
This section outlines a self-validating workflow for determining Fe:P ratios with <1% uncertainty.
Step 1: Sample Digestion (The Foundation)
Phosphonates contain stable C-P bonds that are resistant to standard acid hydrolysis. Open-vessel digestion often results in low Phosphorus recovery (volatile losses or incomplete digestion).
-
Reagents: Concentrated
(6 mL) + (2 mL). Avoid HCl if using ICP-MS to prevent interference on or if those are secondary analytes, though for Fe:P OES it is acceptable. -
Cycle: Ramp to 200°C over 15 mins; Hold 20 mins.
-
Validation: Digest must be clear and precipitate-free.
Step 2: Wavelength Selection & Interference Management
Iron is a "line-rich" element that emits thousands of spectral lines, creating a minefield of interferences for Phosphorus.
-
Phosphorus (P):
-
Primary Line: 178.221 nm. Why:[3] It is the most sensitive line and sits deep in the UV region, free from most Fe interferences. Requires an instrument with good UV purge (Argon).
-
Secondary Line: 213.618 nm. Why: Good sensitivity but prone to Copper (Cu) interference at 213.598 nm. Only use if Cu is confirmed absent.
-
Avoid: 214.914 nm (overlaps with Molybdenum/Tungsten).
-
-
Iron (Fe):
-
Primary Line: 238.204 nm. Why: High intensity, clean baseline.
-
Secondary Line: 259.940 nm. Why: Good alternative if the matrix contains Cobalt.
-
Step 3: Internal Standardization (The Self-Correcting Mechanism)
To ensure the ratio is accurate despite viscosity differences between standards and samples (common in phosphonates), you must use an Internal Standard (IS).
-
Recommended IS: Yttrium (Y) at 371.029 nm .
-
Why Yttrium? Scandium (Sc) is often used, but Sc can interact with Calcium (common in water treatment phosphonates). Yttrium is rare, behaves similarly to Fe/P in the plasma, and has a clean spectral line.
-
Method: Inline mixing of 5 ppm Y into all samples and standards.
Part 3: Visualization & Logic
Diagram 1: Method Selection Decision Tree
This logic flow helps researchers choose the correct instrument based on their specific sample phase and data needs.
Caption: Decision matrix for selecting the optimal analytical technique. ICP-OES is the definitive path for stoichiometry.
Diagram 2: The Validated Analytical Workflow
A step-by-step visualization of the protocol described in Part 2.
Caption: The "Self-Validating" workflow ensuring data integrity from digestion to calculation.
Part 4: Data Presentation & Validation
To prove the superiority of the recommended method, the following table simulates typical method validation data comparing ICP-OES and ICP-MS for a theoretical 1:1 Fe-Phosphonate complex.
Table 2: Method Validation Data (Simulated)
| Parameter | ICP-OES (Radial View) | ICP-MS (Collision Mode) | Implication |
| Fe Precision (RSD) | 0.35% | 1.80% | OES is 5x more precise. |
| P Precision (RSD) | 0.42% | 2.50% | MS struggles with P stability. |
| Fe:P Molar Ratio | 1.01 ± 0.01 | 1.08 ± 0.05 | OES confirms stoichiometry; MS is ambiguous. |
| Spike Recovery | 98.5% | 88.0% (Matrix Suppression) | OES is more robust to matrix. |
Calculation Standard:
The final ratio must be calculated using Molar concentrations, not ppm.
References
-
ASTM International. (2023). Standard Practice for Digestion of Water Samples for Determination of Metals by Flame Atomic Absorption, Graphite Furnace Atomic Absorption, Plasma Emission Spectroscopy, or Plasma Mass Spectrometry. ASTM D1971-16(2023). [Link]
-
Thermo Fisher Scientific. (2021). Resolving Interferences in ICP-OES Using Inter-Element Correction. Spectroscopy Online. [Link]
-
Mulligan, K. et al. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy. [Link]
-
Analytik Jena. (2022). How to Analyze High-Matrix Samples with ICP-OES Techniques. [Link]
-
Armbruster, D. et al. (2019).[4] Characterization of phosphonate-based antiscalants... by anion-exchange chromatography coupled to... ICP-MS.[1][2][4][5][6][7] Journal of Chromatography A. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Differentiation of Monodentate vs. Bidentate Phosphonate Binding: A Comparative Technical Guide
Topic: Spectroscopic Differentiation of Monodentate vs. Bidentate Phosphonate Binding Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The precise characterization of phosphonic acid (PA) binding modes on metal oxide surfaces (e.g., TiO₂, Al₂O₃, FeₓOᵧ) is a critical quality attribute in the development of self-assembled monolayers (SAMs), drug delivery vectors, and functionalized nanomaterials. The thermodynamic stability and hydrolytic resistance of these interfaces depend fundamentally on the coordination geometry: monodentate (labile, reversible) versus bidentate (robust, chelated/bridged).
This guide objectively compares the three primary spectroscopic modalities—FTIR , Solid-State ³¹P NMR , and XPS —providing experimental protocols and diagnostic criteria to differentiate these binding states.
Mechanistic Basis: Defining the Coordination Architectures
Before selecting a spectroscopic tool, one must define the structural targets. Phosphonic acids (
-
Monodentate Ester: One P-O-M bond formed. The phosphoryl group (
) and one hydroxyl ( ) remain free or participate in weak hydrogen bonding. -
Bidentate Chelating/Bridging: Two P-O-M bonds formed. The
character is often delocalized, and the group is lost. -
Tridentate: Three P-O-M bonds. Complete loss of
and character (often requires high annealing temperatures).
Visualization of Binding Topologies
The following diagram illustrates the structural evolution and the associated symmetry changes detectable by spectroscopy.
Primary Technique: Fourier Transform Infrared Spectroscopy (FTIR)
Verdict: The "Workhorse" for rapid screening. Best for detecting the presence/absence of
Diagnostic Criteria
The differentiation relies on the symmetry selection rules. A free phosphonic acid has distinct
| Vibrational Mode | Free Acid ( | Monodentate ( | Bidentate ( |
| 1200 – 1250 (Strong) | Present (Shifted ~10-20 | Absent (or delocalized) | |
| 900 – 1000 (Broad) | Present (Weak/Shifted) | Absent (Diagnostic) | |
| 1000 – 1100 | Distinct P-O-C / P-O-M bands | Dominant Broad Band |
Experimental Protocol: ATR-FTIR Surface Analysis
-
Sample Prep: Centrifuge functionalized nanoparticles (e.g., TiO₂) to remove physisorbed ligand. Wash 3x with solvent.
-
Drying: Vacuum dry at 60°C for 4 hours. Residual solvent (water/ethanol) will obscure the
and broad regions, but regions (900-1300 ) must be dry. -
Acquisition: Use a Diamond or Ge crystal ATR. Collect 64-128 scans at 4
resolution. -
Analysis: Normalize spectra to the bulk oxide phonon mode (e.g., Ti-O-Ti at ~600-700
) or an internal alkyl chain standard ( at 2920 ) to quantify relative peak intensities.
Critical Insight: If the band at ~920-950 cm⁻¹ (P-OH deformation) persists after washing, you likely have monodentate binding or physisorbed multilayers. Its complete disappearance is the strongest evidence for bidentate/tridentate coordination [1, 3].
Secondary Technique: Solid-State ³¹P CP-MAS NMR
Verdict: The "Structural Probe." Essential for resolving crystallographically distinct sites and confirming binding when FTIR is ambiguous due to substrate absorption.
Diagnostic Criteria
Phosphorus-31 is 100% naturally abundant and highly sensitive to its local electronic environment. In the solid state, Chemical Shift Anisotropy (CSA) and isotropic chemical shift (
-
Isotropic Shift (
):-
Monodentate: Typically shows a small upfield shift (shielding) relative to the free acid due to esterification.
-
Bidentate: Often exhibits a downfield shift (deshielding) relative to monodentate species due to ring strain in chelates or geometric constraints in bridging modes [2].
-
-
Chemical Shift Anisotropy (CSA):
-
Phosphonates possess large CSA spans (40-100 ppm).
-
Bidentate modes often reduce the local symmetry asymmetry parameter (
) compared to the free acid.
-
Experimental Protocol: ³¹P CP-MAS NMR
-
Rotor Packing: Pack ~50-80 mg of dry powder into a 4 mm ZrO₂ rotor.
-
Pulse Sequence: Use Cross-Polarization (CP) to enhance signal from surface-bound species (which have protons nearby) and suppress the bulk oxide signal.
-
Spinning Speed: Spin at >10 kHz (Magic Angle Spinning) to remove CSA sidebands from the isotropic centerband.
-
Referencing: Externally reference to 85%
(0 ppm) or .
Expert Tip: Perform a
relaxation filter. Surface-bound phosphonates often have shorter relaxation times than bulk crystalline phases. This helps isolate the interface signal.
Tertiary Technique: X-ray Photoelectron Spectroscopy (XPS)
Verdict: The "Surface Composition Probe." Best for quantifying surface coverage and differentiating oxidation states, though resolution of O1s can be challenging.
Diagnostic Criteria
XPS analyzes the binding energy (BE) of core electrons. The Oxygen 1s (O1s) and Phosphorus 2p (P2p) regions are key.[2]
-
O 1s Deconvolution:
- : ~531.5 eV
- : ~530.5 - 531.0 eV (Overlaps with surface hydroxyls)
- : ~533.0 eV
-
Differentiation: A bidentate species will show a higher ratio of
to species. A monodentate species will retain a distinct high-energy shoulder ( / ).
-
P 2p:
-
Often appears as a doublet (
, ). -
Binding energy shifts +0.5 to +1.0 eV upon coordination to highly electronegative metal centers compared to free acid [4].
-
Comparative Analysis & Decision Matrix
| Feature | FTIR | Solid-State ³¹P NMR | XPS |
| Primary Differentiator | Presence of | Isotropic Chemical Shift & CSA | O1s Binding Energy Splitting |
| Sensitivity | High (Monolayer sensitive) | Moderate (Requires high surface area) | High (Top 1-10 nm) |
| Sample Requirement | < 5 mg | > 50 mg | < 5 mg (High Vacuum compatible) |
| Throughput | High (Minutes) | Low (Hours) | Low (Hours) |
| Limitation | Substrate cutoff (e.g., TiO₂ absorbs <800 cm⁻¹) | Expensive; requires MAS probe | Ultra-high vacuum required; curve fitting is subjective |
Recommended Workflow
For a robust "Publishable" dataset, do not rely on one technique. Follow this integrated workflow:
References
-
Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces. UHasselt Document Server. Available at: [Link]
-
On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry. Available at: [Link][3]
-
Distinguishing different surface interactions for nucleotides adsorbed onto hematite and goethite particle surfaces through ATR-FTIR spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]
-
Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
